ortho-iodoHoechst 33258
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHARKYRPCGBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935844 | |
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-41-3 | |
| Record name | Orthoiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ortho-iodoHoechst 33258: A Technical Guide to a Photosensitive DNA Staining Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a derivative of the well-known fluorescent DNA stain, Hoechst 33258. Like its parent compound, it is a bis-benzimidazole dye that binds to the minor groove of DNA, showing a preference for AT-rich regions.[1] This binding results in a significant enhancement of its fluorescence, making it a useful tool for visualizing cell nuclei in both fixed and living cells.[1] What distinguishes this compound is its enhanced ability to sensitize DNA to cleavage upon exposure to UVA light, a property that is significantly more pronounced in this isomer compared to its meta and para counterparts, and the original iodoHoechst 33258.[2] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and unique applications of this compound.
Core Properties and Spectral Data
Table 1: Spectral Properties of Hoechst 33258 (Parent Compound)
| Property | Value |
| Excitation Maximum (Ex) | ~350 nm |
| Emission Maximum (Em) | ~461 nm (when bound to DNA) |
| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ |
| Stokes Shift | ~111 nm |
Note: This data is for the parent compound Hoechst 33258 and should be used as an approximation for this compound.
Mechanism of Action
The fundamental mechanism of this compound as a DNA stain is its non-intercalative binding to the minor groove of double-stranded DNA. This interaction is significantly stronger in regions rich in adenine (B156593) and thymine (B56734) base pairs. Upon binding, the dye undergoes a conformational change that leads to a substantial increase in its fluorescence quantum yield, allowing for the specific visualization of nuclear DNA.
Experimental Protocols
General Protocol for Staining of Suspension and Adherent Cells
This protocol provides a general guideline for using this compound as a nuclear stain in cell biology applications. The optimal concentration of the working solution may need to be adjusted based on the cell type and experimental conditions.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Suspension or adherent cells
Protocol for Suspension Cells:
-
Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]
-
Wash the cell pellet twice with PBS, centrifuging for 5 minutes each time.[1]
-
Resuspend the cells to a density of 1x10⁶ cells/mL.[1]
-
Prepare the working solution by diluting the stock solution in serum-free cell culture medium or PBS. A final concentration of 10 µg/mL is a common starting point.[3]
-
Add 1 mL of the working solution to the cell suspension and incubate at room temperature for 3-10 minutes.[1]
-
Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1]
-
Wash the cells twice with PBS for 5 minutes each time.[1]
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
Protocol for Adherent Cells:
-
Culture adherent cells on sterile coverslips.
-
Remove the coverslip from the culture medium and aspirate any excess medium.[1]
-
Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered.[1]
-
Incubate at room temperature for 3-10 minutes.[1]
-
Wash the cells twice with medium for 5 minutes each time.[1]
-
Mount the coverslip and observe under a fluorescence microscope.
Protocol for UVA-Induced DNA Cleavage
This compound is a potent photosensitizer for UVA-induced DNA cleavage.[2] The following protocol is adapted from studies on iodoHoechst 33258 and can be used as a starting point for investigating this property.[4]
Materials:
-
Plasmid DNA (e.g., pBR322) or other DNA of interest
-
This compound
-
Reaction buffer (e.g., 3.5 mM Tris-HCl, 25 mM NaCl, 1 mM dithiothreitol, 3.5 mM MgCl₂)[4]
-
UVA light source (e.g., 366 nm black light lamp)[4]
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
Prepare a reaction mixture containing the DNA and the desired concentration of this compound in the reaction buffer.[4]
-
Irradiate the mixture with a UVA source for a defined period. A 4-watt black light lamp at a distance of 20 cm for 10 minutes has been previously described.[4]
-
Analyze the DNA cleavage by agarose gel electrophoresis. Compare the irradiated samples to a non-irradiated control to assess the extent of DNA strand breaks.
Diagrams
References
An In-depth Technical Guide to the DNA Binding Affinity of ortho-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the DNA binding characteristics of ortho-iodoHoechst 33258, a derivative of the well-known fluorescent dye Hoechst 33258. While specific quantitative binding affinity data for the ortho-iodo derivative is limited in publicly available literature, this document synthesizes the known information regarding its mode of binding, sequence preference, and its unique properties as a photosensitizing agent. This guide also presents detailed, adaptable experimental protocols for key techniques used to study DNA-ligand interactions, including fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). Furthermore, a proposed mechanism for its UVA-induced DNA cleavage is visualized. This document is intended to serve as a valuable resource for researchers investigating DNA-binding agents and their potential therapeutic applications.
Introduction
Hoechst 33258 is a bis-benzimidazole dye widely recognized for its ability to bind to the minor groove of double-stranded DNA, exhibiting a strong preference for AT-rich sequences. This interaction leads to a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei and studying DNA replication. Chemical modifications to the Hoechst 33258 scaffold have been explored to modulate its DNA binding properties and to introduce novel functionalities.
This compound is a derivative where an iodine atom is substituted at the ortho position of the terminal phenyl ring. This modification has been shown to impart potent photosensitizing properties, leading to DNA strand cleavage upon exposure to UVA light.[1][2] Understanding the DNA binding affinity of this compound is crucial for elucidating its mechanism of action and for its potential development as a phototherapeutic agent.
DNA Binding Properties of Hoechst Dyes
Hoechst dyes, including Hoechst 33258 and its derivatives, primarily bind to the minor groove of B-DNA. This binding is non-intercalative and is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions.[3] The core bis-benzimidazole structure fits snugly into the minor groove, with a pronounced specificity for sequences containing at least three consecutive A-T base pairs.[4]
The introduction of an iodine atom at the ortho position of the phenyl ring in this compound is not expected to fundamentally alter this minor groove binding preference for AT-rich regions.[5] However, the bulky iodine substituent may influence the precise positioning and orientation of the molecule within the minor groove, which could in turn affect its binding affinity and photosensitizing efficiency.
Quantitative Binding Affinity Data
A thorough review of the available scientific literature did not yield specific quantitative data (e.g., Kd, ka, kd) for the binding of this compound to DNA. However, comparative studies on the UVA-induced DNA cleavage activity of different iodo-Hoechst isomers suggest that the ortho-isomer is the most potent, followed by the meta and para isomers.[1] This enhanced activity of the ortho-isomer could be attributed to either a higher binding affinity, a more efficient photochemical reaction, or a combination of both factors.
For the parent compound, Hoechst 33258, a range of dissociation constants (Kd) have been reported, typically in the nanomolar to low micromolar range, depending on the specific DNA sequence and experimental conditions.[3] It is reasonable to hypothesize that the Kd for this compound would be in a similar range.
Table 1: Comparative DNA Cleavage Activity of iodoHoechst 33258 Isomers
| Compound | Relative DNA Cleavage Potency |
| This compound | +++ |
| meta-iodoHoechst 33258 | ++ |
| para-iodoHoechst 33258 | + |
Note: This table provides a qualitative comparison based on reported UVA-induced DNA single-strand break formation.[1][2]
Experimental Protocols
The following are detailed protocols for commonly used techniques to determine the DNA binding affinity of small molecules like this compound. These protocols are adapted from established methods for Hoechst 33258 and may require optimization for the specific iodo-derivative.
Fluorescence Spectroscopy
Fluorescence titration is a widely used method to determine the binding constant of fluorescent ligands to macromolecules. The principle relies on the change in the ligand's fluorescence properties upon binding to its target.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately.
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA in the assay buffer.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, excite the samples at the appropriate wavelength for this compound (typically around 350 nm for Hoechst dyes) and record the emission spectrum (typically 450-550 nm).[6]
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
Figure 1. Experimental workflow for determining DNA binding affinity using fluorescence titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and DNA in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both the ligand and the DNA.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the DNA solution (e.g., 10-50 µM).
-
Fill the injection syringe with the this compound solution (e.g., 100-500 µM).
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
-
Figure 2. Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.
-
Alternatively, use other surface chemistries to immobilize the DNA.
-
-
SPR Measurement:
-
Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the Kd as the ratio of kd/ka.
-
Alternatively, perform a steady-state analysis by plotting the equilibrium response against the analyte concentration.
-
Figure 3. General workflow for Surface Plasmon Resonance (SPR) analysis.
Proposed Mechanism of UVA-Induced DNA Cleavage
The enhanced photosensitizing activity of this compound is attributed to the relatively weak carbon-iodine bond. Upon absorption of UVA light, the molecule is excited, leading to homolytic cleavage of the C-I bond and the formation of a highly reactive aryl radical on the Hoechst molecule and an iodine radical.[1] The aryl radical, being in close proximity to the DNA minor groove, can then abstract a hydrogen atom from the deoxyribose backbone, initiating a series of reactions that ultimately result in a single-strand break.[2] The sequence preference of this cleavage is dictated by the binding sites of the drug, which are AT-rich regions.[7]
References
- 1. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of ortho-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide for the synthesis of ortho-iodoHoechst 33258, a fluorescent dye and DNA minor groove binding agent. Due to the limited availability of a direct, published synthetic protocol, this guide presents a plausible and chemically sound multi-step synthesis route based on established organic chemistry principles and published procedures for analogous compounds. The synthesis involves the preparation of key intermediates, including an ortho-iodinated benzaldehyde, followed by a series of condensation and cyclization reactions to construct the final bis-benzimidazole structure.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of the target compound, this compound, is provided below. This data is essential for the characterization and quality control of the synthesized molecule.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅IN₆O | Inferred from structure |
| Molecular Weight | 568.41 g/mol | [1][2] |
| CAS Number | 158013-41-3 | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Excitation Maximum (Ex) | <380 nm (Ultraviolet) | [1] |
| Emission Maximum (Em) | 451-495 nm (Blue) | [1] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step pathway, beginning with the ortho-iodination of a phenolic precursor, followed by the construction of the bis-benzimidazole core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-Iodo-4-hydroxybenzaldehyde
This step focuses on the regioselective ortho-iodination of 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Iodine (I₂)
-
Ammonium (B1175870) peroxodisulfate ((NH₄)₂S₂O₈)
-
Methanol
-
Water
-
Sodium thiosulfate (B1220275) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in methanol.
-
Add a solution of potassium iodide and ammonium peroxodisulfate in water to the methanolic solution of the phenol.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-iodo-4-hydroxybenzaldehyde.
Step 2: Synthesis of 3-Amino-4-(4-methylpiperazin-1-yl)benzonitrile
This part of the synthesis prepares the diamine precursor required for the formation of the first benzimidazole ring.
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
N-Methylpiperazine
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzonitrile in DMF, add N-methylpiperazine and potassium carbonate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product, 4-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile, with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude product.
-
For the reduction step, dissolve the nitro compound in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 3-amino-4-(4-methylpiperazin-1-yl)benzonitrile.
Step 3 & 4: Synthesis of the Bis-benzimidazole Core
These steps involve the condensation of the previously synthesized intermediates to form the core structure of this compound.
Materials:
-
2-Iodo-4-hydroxybenzaldehyde
-
3-Amino-4-(4-methylpiperazin-1-yl)benzonitrile
-
1,2-Diaminobenzene
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅) or another suitable condensing agent
-
Ethanol/Water mixture or another suitable solvent system
Procedure:
-
A general method for benzimidazole synthesis involves the reaction of an ortho-phenylenediamine with an aldehyde in the presence of an oxidizing or condensing agent[3].
-
Combine 2-iodo-4-hydroxybenzaldehyde and 3-amino-4-(4-methylpiperazin-1-yl)benzonitrile in a suitable solvent system (e.g., ethanol/water).
-
Add a condensing agent such as sodium metabisulfite and stir the mixture.
-
The reaction progress should be monitored by TLC.
-
Upon formation of the first benzimidazole intermediate, introduce 1,2-diaminobenzene to the reaction mixture to form the second benzimidazole ring. This may require further addition of a condensing agent and adjustment of reaction conditions.
-
After the completion of the reaction, the crude product is isolated by filtration or extraction.
-
Purification is typically achieved through recrystallization or column chromatography.
Step 5: Final Product Formation and Purification
The final step may involve hydrolysis of any protecting groups (if used) and purification of the final product.
Procedure:
-
Depending on the exact reaction conditions in the previous steps, a final hydrolysis step may be necessary to ensure the phenolic hydroxyl group is deprotected.
-
The final product, this compound, should be purified to a high degree. High-Performance Liquid Chromatography (HPLC) is a suitable method for the purification of Hoechst dyes.
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound. The presented protocols are based on established chemical literature for analogous compounds and provide a strong foundation for researchers to develop a robust and optimized synthesis in the laboratory. Careful monitoring of each reaction step and thorough characterization of intermediates and the final product are crucial for a successful outcome. This guide is intended to empower researchers in the fields of chemical biology and drug development with the necessary information to produce this valuable molecular probe.
References
An In-Depth Technical Guide to ortho-iodoHoechst 33258: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ortho-iodoHoechst 33258, a fluorescent dye commonly used for nuclear staining. The information presented is intended to assist researchers in the effective handling, storage, and application of this compound.
Core Properties of this compound
This compound is a derivative of the Hoechst 33258 dye, characterized by the presence of an iodine atom in the ortho position of the phenyl group. This modification can influence its spectral properties, DNA binding affinity, and overall physicochemical characteristics. Like its parent compound, it is a cell-permeant dye that binds to the minor groove of DNA, with a preference for AT-rich regions. This binding results in a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 93.56 mM | Ultrasonic assistance may be required for complete dissolution. |
| Water | < 0.1 mg/mL | - | Considered insoluble. |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Conditions |
| -80°C | 6 months | In a suitable solvent, protected from light. |
| -20°C | 1 month | In a suitable solvent, protected from light. |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general procedure for determining the solubility of a chemical compound like this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, water, ethanol, methanol, acetonitrile)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Vortex the vials for 2 minutes.
-
If the compound has not fully dissolved, sonicate in a water bath for up to 5 minutes.[2]
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) with continuous agitation to ensure saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Compound:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and can be adapted for fluorescent dyes.[3]
Materials:
-
Stock solution of this compound in a chosen solvent (e.g., DMSO)
-
Temperature- and humidity-controlled storage chambers
-
Light source for photostability testing (e.g., D65/ID65 emission standard lamp)[4]
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration.
-
Aliquot the solution into multiple vials to be stored under different conditions.
-
-
Storage Conditions:
-
Long-term stability: Store samples at the recommended storage temperature (e.g., -20°C and -80°C) for the proposed duration (e.g., up to 6 months).[3]
-
Accelerated stability: Store samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) for a shorter period (e.g., 3-6 months) to predict long-term stability.
-
Photostability: Expose samples to a standardized light source to assess the impact of light on degradation.[4]
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact dye from any potential degradation products.
-
Quantify the amount of remaining this compound and identify and quantify any degradation products.
-
-
Evaluation:
-
Assess the change in the concentration of the dye over time and under different conditions to determine its stability and shelf-life.
-
Experimental Workflows and Signaling Pathways
This compound is primarily used as a nuclear stain and does not have a known signaling pathway it directly modulates. Its mechanism of action is based on its physical interaction with DNA. The following diagrams illustrate the experimental workflow for using this dye.
Degradation and Phototoxicity
While specific degradation pathways for this compound have not been extensively documented, Hoechst dyes, in general, are known to be susceptible to photobleaching upon prolonged exposure to UV light. More critically, UV excitation of Hoechst dyes can lead to the generation of reactive oxygen species, which can cause DNA damage.[5][6] This phototoxicity is a crucial consideration, especially in live-cell imaging experiments, as it can affect cell viability and introduce experimental artifacts.[5] It is therefore recommended to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the AT-rich Region Specificity of ortho-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ortho-iodoHoechst 33258, a derivative of the well-known DNA minor groove binder Hoechst 33258. This document delves into its binding mechanism to AT-rich DNA regions, its fluorescence properties, and its applications, particularly in the realm of targeted radionuclide therapy. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction
Hoechst 33258 is a bis-benzimidazole dye renowned for its ability to bind to the minor groove of DNA, exhibiting a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T). This binding event is accompanied by a significant enhancement in fluorescence, making it a widely used tool for visualizing cell nuclei and studying DNA dynamics.[1] The iodinated analogue, this compound, retains this AT-rich specificity while introducing a halogen atom that can be leveraged for various applications, including as a photosensitizer and, when radiolabeled, in targeted radionuclide therapy.[2] The position of the iodine atom on the phenyl ring is critical, with the ortho isomer demonstrating significantly higher activity in inducing DNA cleavage upon UVA irradiation compared to its meta and para counterparts.[2]
Mechanism of Binding to AT-rich DNA
Like its parent compound, this compound binds to the minor groove of B-DNA. The binding is non-intercalative and is driven by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions. The crescent shape of the molecule allows it to fit snugly into the minor groove.
The specificity for AT-rich regions is primarily due to the steric hindrance imposed by the exocyclic amino group of guanine (B1146940) (G) in GC base pairs, which protrudes into the minor groove and prevents the deep binding of the Hoechst molecule. In contrast, the floor of the minor groove in AT-rich regions is devoid of such obstructions, allowing for a close and favorable interaction. Studies on Hoechst 33258 have shown that a sequence of at least three to four consecutive AT base pairs is required for high-affinity binding.[3][4]
Quantitative Binding Data
| DNA Sequence | Hoechst 33258 Ka (M-1) x 108 | Notes |
| AATT | 5.5 | High affinity. |
| TAAT | ~2.75 | Intermediate affinity. |
| ATAT | ~2.75 | Intermediate affinity. |
| TATA | ~0.275 | Lower affinity. |
| TTAA | ~0.0275 | Lowest affinity among the tested (A/T)4 sites. |
| Data adapted from studies on Hoechst 33258, which is expected to have similar binding preferences to its ortho-iodo derivative. The association constant (Ka) is the reciprocal of the dissociation constant (Kd). |
Qualitative studies on the DNA cleavage activity of different iodo-Hoechst isomers have provided valuable insights into the relative potency of the ortho derivative.
| Compound | Relative DNA Cleavage Activity (UVA-induced) |
| This compound | ++++ |
| meta-iodoHoechst 33258 | ++ |
| para-iodoHoechst 33258 | ++ |
| This table provides a qualitative comparison of the DNA single-strand break induction in pBR322 DNA. The activity decreases in the order: ortho- > meta- and para-.[2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for the non-radioactive this compound is not explicitly available in the reviewed literature. However, a general synthetic strategy can be inferred from the synthesis of other Hoechst analogues, such as the meta-hydroxy derivative.[5] The synthesis would likely involve a multi-step process culminating in the coupling of the iodinated phenyl-bisbenzimidazole core with a suitable piperazine (B1678402) derivative.
For the radioiodinated version, a common method is electrophilic radioiodination of the Hoechst 33258 precursor. Purification of the final product can be achieved using High-Performance Liquid Chromatography (HPLC). A simple HPLC method has been described for the purification of 131I-iodoHoechst 33258, using a mobile phase of methanol (B129727) and aqueous ammonia (B1221849) (0.2%) in a 2:3 ratio.[6]
Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes a general method to determine the dissociation constant (Kd) of a DNA-binding ligand.
Materials:
-
This compound stock solution (in DMSO or appropriate buffer)
-
DNA oligonucleotides of desired sequences (e.g., AATT, ATAT)
-
Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration in the binding buffer. The concentration should be in the low nanomolar range and kept constant throughout the experiment.
-
Place the dye solution in a quartz cuvette.
-
Record the initial fluorescence intensity of the dye solution.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum or intensity at the emission maximum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with DNA.
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
DNase I Footprinting to Determine Binding Site
This method identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P)
-
This compound
-
DNase I
-
Binding buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the end-labeled DNA with varying concentrations of this compound in the binding buffer to allow for binding equilibrium to be reached. Include a control reaction with no ligand.
-
Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial DNA cleavage (on average, one cut per DNA molecule).
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
Application in Targeted Radionuclide Therapy
When labeled with an Auger electron-emitting radionuclide such as Iodine-125, this compound becomes a potent agent for targeted radiotherapy. Auger electrons are low-energy electrons with a very short range (nanometers to micrometers), which deposit their energy in a highly localized manner.
The mechanism of action involves the following steps:
-
Targeting: The radioiodinated this compound is administered and preferentially binds to the AT-rich minor groove of DNA within the nuclei of cells.
-
Radioactive Decay: The Iodine-125 nucleus decays via electron capture, creating a vacancy in an inner electron shell.
-
Auger Cascade: This vacancy is filled by an electron from an outer shell, and the excess energy is released by the emission of a cascade of low-energy Auger electrons.
-
Localized Damage: Due to their short range, the Auger electrons deposit a high dose of energy in the immediate vicinity of the DNA, leading to complex and difficult-to-repair double-strand breaks and ultimately, cell death.
The high efficiency of DNA cleavage by the ortho isomer upon UVA irradiation suggests that the specific geometry of the ortho-substituted compound in the minor groove is particularly effective at generating damaging radicals in close proximity to the DNA backbone.[2] This property is highly desirable for an Auger electron-emitting radiopharmaceutical, as it maximizes the damage to the target DNA.
Conclusion
This compound is a valuable molecule for researchers and drug developers. Its strong and specific binding to the AT-rich minor groove of DNA, combined with the properties conferred by the ortho-iodine substitution, make it a powerful tool for DNA visualization, as a photosensitizer, and as a targeted agent for radionuclide therapy. While more quantitative data on its binding affinity would be beneficial, the existing qualitative evidence strongly supports its potential, particularly in the development of novel anti-cancer therapies. The experimental protocols provided in this guide offer a starting point for researchers wishing to explore the properties and applications of this intriguing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ortho-iodoHoechst 33258 Staining of Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a blue fluorescent dye belonging to the Hoechst family of stains used for labeling DNA.[1][2][3] These dyes are cell-permeant and bind to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[4][5][6][7][8][9] Upon binding to DNA, their fluorescence is significantly enhanced, making them effective for visualizing cell nuclei in both live and fixed cells.[5][6][7][8][10] While closely related to the more common Hoechst 33258 and Hoechst 33342, this compound serves as a marker dye within this series.[5] This document provides a detailed protocol for the use of this compound in the staining of fixed cells for fluorescence microscopy and flow cytometry applications.
Principle of Staining
Hoechst dyes, including this compound, are bis-benzimide derivatives that exhibit minimal fluorescence in solution but become brightly fluorescent upon binding to DNA.[11] This property allows for the staining of cells with minimal background fluorescence, often without the need for a wash step. The fluorescence intensity of Hoechst dyes is also influenced by the pH of the solvent, with higher pH leading to increased fluorescence.[4][5][6][8] The key difference between Hoechst 33342 and Hoechst 33258 lies in the higher lipophilicity and cell-permeability of Hoechst 33342 due to an additional ethyl group.[8][10]
Data Presentation
Table 1: Spectral Properties of Hoechst Dyes
| Dye | Excitation Max (with DNA) | Emission Max (with DNA) |
| Hoechst 33258 | 352 nm[12] | 461 nm[10][12] |
| Hoechst 33342 | 351 nm[4] | 461 nm[4][13] |
| This compound | ~350 nm (presumed) | ~461 nm (presumed) |
Table 2: Recommended Staining Concentrations and Incubation Times
| Application | Staining Concentration | Incubation Time | Temperature |
| Fluorescence Microscopy (Fixed Cells) | 0.5 - 2 µg/mL[4][14] | At least 15 minutes[4][14] | Room Temperature |
| Flow Cytometry (Fixed Cells) | 0.2 - 2 µg/mL[4] | 15 minutes[4] | Room Temperature |
Experimental Protocols
I. Preparation of Stock Solution
-
Dissolving the Dye : Prepare a stock solution of this compound at a concentration of 10 mg/mL by dissolving the powder in distilled water or dimethyl sulfoxide (B87167) (DMSO).[2][4]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5][6] Aqueous solutions can be stored at 2-6°C for up to six months, protected from light.[8]
II. Staining Protocol for Fixed Adherent Cells for Fluorescence Microscopy
This protocol is adapted from general Hoechst dye staining procedures.
-
Cell Culture : Grow adherent cells on sterile coverslips in a culture dish until they reach the desired confluency.
-
Fixation :
-
Aspirate the culture medium.
-
Fix the cells by adding an appropriate volume of 4% formaldehyde (B43269) in phosphate-buffered saline (PBS) and incubate for 10-15 minutes at room temperature.
-
Alternatively, fix with ice-cold 70-80% ethanol (B145695) for 30 minutes on ice.[4][14]
-
-
Permeabilization (if required) : If using formaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is not necessary for ethanol fixation.
-
Washing : Wash the cells twice with PBS for 5 minutes each.[4][14]
-
Staining :
-
Washing (Optional) : Aspirate the staining solution and wash the cells twice with PBS.[4][14] While washing is not always necessary, it can help reduce background fluorescence.[12][14]
-
Mounting : Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging : Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
III. Staining Protocol for Fixed Suspension Cells for Flow Cytometry
This protocol is adapted from general Hoechst dye staining procedures.
-
Cell Preparation : Obtain a single-cell suspension at a density of 1-2 x 10^6 cells/mL.[4]
-
Fixation :
-
Washing : Wash the cells once with PBS.[4]
-
Staining :
-
Analysis : Analyze the stained cells by flow cytometry. A wash step is generally not required before analysis.[4] Use a low flow rate for optimal results.
Mandatory Visualizations
Caption: Experimental workflow for this compound fixed cell staining.
References
- 1. targetmol.cn [targetmol.cn]
- 2. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 3. adooq.com [adooq.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Hoechst stain - Wikipedia [en.wikipedia.org]
- 9. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. stemcell.com [stemcell.com]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: ortho-iodoHoechst 33258 for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
ortho-iodoHoechst 33258 is a fluorescent stain belonging to the Hoechst dye family, which are bis-benzimide dyes used to label DNA.[1] Like its parent compound, Hoechst 33258, the ortho-iodo derivative is a cell-permeant, blue-emitting fluorescent dye that binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This specific binding to DNA makes it an excellent nuclear counterstain in fluorescence microscopy for both live and fixed cells.[2][4] The defining characteristic of Hoechst dyes is the significant enhancement of their fluorescence upon binding to DNA, which ensures a high signal-to-noise ratio.[2][5]
The addition of an iodine atom at the ortho position of the phenyl ring can influence the dye's binding affinity and mode of interaction with DNA.[6] While the fundamental mechanism of DNA binding is conserved, substitutions on the phenyl ring can affect the stability of the dye-DNA complex.[6]
Mechanism of Action
This compound, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of B-DNA.[3][5] The binding shows a strong preference for adenine-thymine (A-T) rich regions, with the optimal binding site being a sequence of three A-T base pairs.[5][7] This interaction is specific and results in a substantial increase in the dye's fluorescence quantum yield, approximately 30-fold.[3][5] The fluorescence enhancement is attributed to the suppression of rotational relaxation and reduced hydration of the dye molecule upon its insertion into the DNA minor groove.[5] The binding occurs in two modes: a high-affinity binding (Kd of 1-10 nM) corresponding to the specific interaction with the B-DNA minor groove, and a low-affinity binding (Kd of ~1000 nM) from non-specific interactions with the DNA sugar-phosphate backbone.[5][7]
Figure 1. Mechanism of this compound staining.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific application.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µg/mL | A starting concentration of 1 µg/mL is recommended for live cells to minimize cytotoxicity.[8][9] For fixed cells or when a stronger signal is required, the concentration can be increased up to 10 µg/mL.[2] |
| Incubation Time | 3 - 15 minutes | Incubation time can be adjusted based on the cell type and permeability.[2][10] |
| Incubation Temperature | Room Temperature or 37°C | Staining can be performed at either temperature.[10] |
| Excitation Wavelength (max) | ~350 nm | [1] |
| Emission Wavelength (max) | ~461 nm (bound to DNA) | [1] |
| Emission Wavelength (unbound) | 510 - 540 nm | Unbound dye may exhibit green fluorescence, especially at high concentrations.[1][4] |
Experimental Protocols
Stock Solution Preparation
-
Dissolving the dye: Prepare a stock solution of this compound by dissolving it in a suitable solvent such as DMSO or sterile, distilled water to a concentration of 1-10 mg/mL.[2][11]
-
Storage: Store the stock solution at 4°C for short-term storage (up to 6 months) or at -20°C for long-term storage.[1][12] Protect the solution from light.[2] Avoid repeated freeze-thaw cycles.[2]
Staining Protocol for Adherent Cells
-
Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final working concentration (e.g., 1-10 µg/mL).[2]
-
Staining:
-
Remove the culture medium from the cells.
-
Add the working solution to the cells, ensuring the entire surface is covered.
-
Incubate at room temperature or 37°C for 3-10 minutes, protected from light.[2]
-
-
Washing:
-
Imaging: Observe the stained cells using a fluorescence microscope with a UV excitation filter and a blue emission filter.
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Staining:
-
Add 1 mL of the this compound working solution to the cell suspension.
-
Incubate at room temperature for 3-10 minutes, protected from light.[2]
-
-
Washing:
-
Imaging:
-
Resuspend the cells in serum-free culture medium or PBS.
-
The cells can then be observed by fluorescence microscopy or analyzed by flow cytometry.[2]
-
Figure 2. Experimental workflow for cell staining.
Factors Influencing Optimal Concentration
The ideal concentration of this compound is a balance between achieving a strong fluorescent signal and minimizing cellular toxicity, especially in live-cell imaging. Several factors can influence this optimal concentration.
Figure 3. Factors influencing optimal staining concentration.
-
Cell Type: Different cell lines exhibit varying membrane permeability to Hoechst dyes. Cells with lower permeability may require higher concentrations or longer incubation times.
-
Cell Density: High cell densities may require a higher concentration of the dye to ensure all nuclei are adequately stained.
-
Live vs. Fixed Cells: Live cells are more sensitive to the potential toxicity of the dye, so a lower concentration is generally recommended.[8] Fixed cells are less susceptible to toxicity, allowing for the use of higher concentrations to achieve brighter staining.
-
Incubation Time: A shorter incubation time may be compensated for by a higher dye concentration, and vice versa.
-
Imaging System Sensitivity: A more sensitive imaging system may allow for the use of lower dye concentrations, which is particularly beneficial for long-term live-cell imaging to minimize phototoxicity and other cytotoxic effects.
Safety Precautions: Because Hoechst stains bind to DNA, they are potential mutagens and should be handled with care.[1] Always wear appropriate personal protective equipment, including gloves and a lab coat, and dispose of the dye and stained materials according to your institution's guidelines.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 8. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. apexbt.com [apexbt.com]
- 12. promega.com [promega.com]
Application Notes and Protocols: ortho-iodoHoechst 33258 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bisbenzimidazole stains. These dyes are cell-permeant and bind specifically to the minor groove of A/T-rich regions of double-stranded DNA, emitting a bright blue fluorescence upon binding.[1] This property makes them valuable tools for nuclear staining in both live and fixed cells. The addition of an iodine atom in the ortho position may influence its spectral properties, cell permeability, and interaction with cellular components, offering potential advantages in specific applications.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a particular focus on its application in identifying and characterizing multidrug resistance in cancer cells through dye efflux assays.
Principle of Action
Like other Hoechst dyes, this compound is a DNA intercalating agent. Its fluorescence is significantly enhanced upon binding to DNA.[1] This characteristic allows for the clear visualization and quantification of nuclear DNA content in cell populations, making it suitable for cell cycle analysis.
A key application of certain Hoechst dyes, such as Hoechst 33342, is in the study of multidrug resistance (MDR).[2][3] Some cancer cells develop resistance to chemotherapy by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] These transporters can actively pump a wide range of substrates, including certain fluorescent dyes, out of the cell. Cells with high ABC transporter activity will therefore exhibit lower intracellular fluorescence. By measuring the efflux of this compound, it is possible to functionally assess the activity of these MDR pumps.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in flow cytometry. Note that some parameters are based on general protocols for Hoechst dyes and may require optimization for specific cell types and experimental conditions.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (Ex) | < 380 | Typically excited using a UV laser.[1] |
| Emission Maximum (Em) | 451-495 | Emits in the blue region of the spectrum.[1] |
Table 2: Recommended Staining Parameters for Flow Cytometry
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mg/mL in DMSO or dH₂O | Store at -20°C, protected from light.[1] |
| Working Concentration | 0.5 - 10 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 5 - 30 minutes | Longer incubation times may be required for some cell types. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is often optimal for active transport assays. |
Experimental Protocols
Protocol 1: General Nuclear Staining for Cell Cycle Analysis
This protocol describes the basic procedure for staining cells with this compound for the analysis of DNA content and cell cycle distribution by flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Suspension or adherent cells
-
Flow cytometer with UV excitation and blue emission detection
Procedure for Suspension Cells:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with 1-2 mL of PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add this compound to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Analyze the cells directly on the flow cytometer without washing.
Procedure for Adherent Cells:
-
Grow adherent cells on a culture plate to the desired confluency.
-
Aspirate the culture medium.
-
Add pre-warmed medium or PBS containing 1-5 µg/mL of this compound.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells once with PBS.
-
Harvest the cells using trypsin or a gentle cell scraper.
-
Resuspend the cells in PBS for flow cytometric analysis.
Protocol 2: Dye Efflux Assay for Multidrug Resistance Analysis
This protocol is adapted from methods using Hoechst 33342 to assess the function of ABC transporters.[2][4] It allows for the identification of a "side population" (SP) of cells with high dye efflux capacity, which is characteristic of certain stem cells and drug-resistant cancer cells.[5]
Materials:
-
This compound stock solution (1 mg/mL)
-
Control cells (drug-sensitive parental cell line)
-
Test cells (potentially drug-resistant cell line)
-
ABC transporter inhibitor (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP)
-
Cell culture medium
-
Flow cytometer with UV excitation and dual-wavelength blue and red emission detection
Procedure:
-
Harvest and wash control and test cells as described in Protocol 1.
-
Resuspend cells in pre-warmed cell culture medium at 1 x 10⁶ cells/mL.
-
For each cell line, prepare two tubes:
-
Tube A (Stain only): Add this compound to a final concentration of 5 µg/mL.
-
Tube B (Stain + Inhibitor): Add the ABC transporter inhibitor to its optimal working concentration (e.g., 50 µM Verapamil) and this compound to a final concentration of 5 µg/mL.
-
-
Incubate all tubes for 90 minutes at 37°C, protected from light, with occasional mixing.
-
After incubation, place the tubes on ice to stop the efflux.
-
Analyze the cells by flow cytometry. Collect both blue and red fluorescence signals. The SP will appear as a dimly stained population on a dual-wavelength plot.
-
Data Analysis: Compare the fluorescence intensity of the test cells with and without the inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates active efflux and a multidrug-resistant phenotype.
Visualizations
Caption: Workflow for General Nuclear Staining.
Caption: Workflow for Dye Efflux Assay.
Caption: Mechanism of Dye Efflux via ABC Transporters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow cytometric monitoring of fluorescent drug retention and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
ortho-iodoHoechst 33258: Application Notes and Protocols for Nuclear Counterstaining in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a blue fluorescent, cell-permeant nuclear counterstain belonging to the Hoechst family of bisbenzimide dyes.[1][2] Like its parent compound, Hoechst 33258, it binds to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence emission intensity increases significantly.[1] This property makes it an excellent tool for visualizing cell nuclei in both fixed and living cells. The introduction of an iodine atom at the ortho position of the phenyl ring may influence its DNA binding and photosensitizing properties. This document provides detailed application notes and protocols for the use of this compound as a nuclear counterstain in immunofluorescence (IF) applications.
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃IN₆ | [3] |
| Molecular Weight | 534.39 g/mol | [4] |
| Excitation Maximum (λex) | ~352 nm | [5] |
| Emission Maximum (λem) | ~461 nm | [6] |
| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ (for Hoechst 33258) | [5] |
| Solubility | Soluble in DMSO and water | [4][6] |
| Storage | Store stock solutions at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action
This compound, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of DNA. This binding is preferential for sequences rich in adenine (B156593) and thymine. The fluorescence of the dye is significantly enhanced upon binding to DNA, leading to a high signal-to-noise ratio for nuclear staining.
Caption: Mechanism of this compound Staining.
Applications in Research and Drug Development
Nuclear Counterstaining in Immunofluorescence
The primary application of this compound is as a nuclear counterstain in immunofluorescence (IF) to visualize the location and morphology of the nucleus in relation to fluorescently labeled antibodies. Its distinct blue emission is compatible with common green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 594) fluorophores used for antibody detection.
High-Content Screening (HCS)
In drug development, high-content screening platforms are utilized to assess the effects of chemical compounds on cellular morphology and function. Nuclear staining with dyes like this compound is fundamental for automated image analysis, enabling the quantification of cell number, nuclear size and shape, and DNA content, which are critical parameters for identifying cytotoxic or cytostatic compounds.
Studies of Drug-DNA Interactions
The halogenation of Hoechst dyes can be leveraged in drug development. For instance, iodo-Hoechst analogues have been studied for their ability to sensitize DNA to UVA radiation, inducing DNA cleavage. This property can be explored for developing photosensitizing drugs for targeted therapies. Furthermore, the Hoechst scaffold serves as a DNA-targeting moiety, which can be conjugated to other molecules to deliver them to the nucleus.
Experimental Protocols
Reagent Preparation
1. Stock Solution (1 mg/mL):
-
Dissolve 5 mg of this compound (MW: 534.39 g/mol ) in 5 mL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for at least 6 months.
2. Working Solution (1 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
For a final volume of 1 mL, add 1 µL of the stock solution to 999 µL of buffer.
-
The optimal concentration may vary depending on the cell type and experimental conditions, typically ranging from 0.1 to 10 µg/mL. It is recommended to perform a titration to determine the optimal concentration for your specific application.
Protocol 1: Counterstaining of Fixed Cells in Immunofluorescence
This protocol assumes that the immunofluorescence staining with primary and secondary antibodies has already been completed.
Caption: Workflow for Fixed Cell Counterstaining.
Detailed Steps:
-
Washing after Secondary Antibody: Following incubation with the fluorescently labeled secondary antibody, wash the cells three times for 5 minutes each with PBS.
-
Nuclear Counterstaining:
-
Dilute the this compound stock solution to a final working concentration of 1 µg/mL in PBS.
-
Add the working solution to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells twice for 5 minutes each with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source (e.g., a DAPI filter set).
Protocol 2: Staining of Live Cells
Detailed Steps:
-
Cell Culture: Culture cells to the desired confluency in a suitable vessel (e.g., chambered coverslip, multi-well plate).
-
Staining:
-
Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended): For clearer imaging, you can replace the staining solution with fresh, pre-warmed medium and incubate for another 5-10 minutes to allow unbound dye to diffuse out of the cells.
-
Imaging: Image the live cells directly using a fluorescence microscope equipped with a UV laser and appropriate environmental controls (temperature, CO₂).
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Nuclear Staining | - Insufficient dye concentration- Short incubation time- Low DNA content (e.g., apoptotic cells) | - Increase the dye concentration or incubation time.- Verify cell health. |
| High Background Fluorescence | - Excessive dye concentration- Inadequate washing | - Decrease the dye concentration.- Increase the number and duration of wash steps. |
| Photobleaching | - Prolonged exposure to excitation light | - Minimize exposure to the excitation source.- Use an antifade mounting medium for fixed cells.- Acquire images using shorter exposure times or lower laser power. |
| Cytotoxicity (Live Cell Imaging) | - High dye concentration- Prolonged incubation | - Use the lowest effective concentration.- Minimize the incubation time. |
Safety Precautions
This compound binds to DNA and should be handled as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye. Dispose of waste containing the dye according to your institution's guidelines for chemical waste.
References
Long-Term Live-Cell Imaging with ortho-iodoHoechst 33258: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a blue fluorescent, cell-permeant DNA stain belonging to the Hoechst dye family. It binds to the minor groove of DNA, with a preference for AT-rich regions.[1] This property makes it a valuable tool for visualizing the nucleus in live cells. Its application in long-term imaging, however, requires careful consideration of its potential for phototoxicity. When excited by UV light, this compound can induce DNA damage, primarily through the generation of double-strand breaks (DSBs).[2][3] This document provides detailed application notes and protocols for the effective use of this compound in long-term live-cell imaging, with a focus on minimizing phototoxicity and understanding its cellular effects.
Applications
-
Real-time nuclear labeling: this compound allows for the continuous visualization of nuclear morphology, making it suitable for tracking cell division, apoptosis, and other dynamic nuclear events over extended periods.[4]
-
Studies of DNA damage and repair: Due to its ability to induce DNA damage upon photoactivation, it can be used as a tool to study cellular responses to DNA double-strand breaks in a spatially and temporally controlled manner.[2][3]
-
High-throughput screening: In automated microscopy setups, it can be used for cell counting and viability assays, although careful optimization is required to mitigate phototoxic effects.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~350 nm | [1] |
| Emission Maximum (Em) | ~461 nm (bound to DNA) | [1] |
| Stokes Shift | ~111 nm | [1] |
Table 2: Recommended Starting Concentrations for Long-Term Imaging
| Cell Type | Concentration Range | Incubation Time | Notes |
| Adherent Mammalian Cells (e.g., HeLa, U2OS) | 50 - 200 ng/mL | 15 - 30 minutes | Lower concentrations are recommended for longer imaging durations to minimize toxicity. |
| Suspension Mammalian Cells (e.g., Jurkat) | 100 - 500 ng/mL | 15 - 30 minutes | Cells may require slightly higher concentrations for optimal staining. |
Note: The optimal concentration should be determined empirically for each cell line and experimental condition.
Table 3: Phototoxicity Profile of Hoechst Dyes (Data for Hoechst 33342 as a proxy)
| Hoechst 33342 Concentration | Imaging Interval | Cumulative Apoptosis (at 72h) | Light Fluence per Scan |
| 0.01 µg/mL | 15 min | Low | 9.05 mJ/cm² |
| 0.1 µg/mL | 15 min | Moderate | 9.05 mJ/cm² |
| 1.0 µg/mL | 15 min | High | 9.05 mJ/cm² |
| 0.1 µg/mL | 30 min | Low | 2.27 mJ/cm² |
| 1.0 µg/mL | 30 min | Moderate | 2.27 mJ/cm² |
This data is adapted from a study on Hoechst 33342 and serves as a guideline for understanding the relationship between dye concentration, light exposure, and phototoxicity. Similar trends are expected for this compound, but specific values may vary.
Experimental Protocols
Protocol 1: General Staining for Short-Term Live-Cell Imaging
-
Prepare Stock Solution: Dissolve this compound in sterile, high-quality DMSO to a stock concentration of 1 mg/mL. Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed, serum-free culture medium or PBS to a final working concentration of 0.1-1 µg/mL.[5]
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the working solution to cover the cells.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the working solution.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium.
-
Imaging: Proceed with imaging using a fluorescence microscope equipped with a DAPI filter set.
Protocol 2: Long-Term Live-Cell Imaging (Minimizing Phototoxicity)
This protocol is designed for time-lapse experiments lasting several hours to days.
-
Cell Seeding: Plate cells in a suitable imaging dish or plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere and enter a healthy growth phase.
-
Dye Concentration Optimization:
-
Based on the data in Table 2, start with the lowest recommended concentration (e.g., 50 ng/mL).
-
Perform a dose-response experiment to determine the lowest concentration that provides an adequate signal-to-noise ratio for your imaging setup.
-
-
Staining:
-
Add the optimized concentration of this compound directly to the complete culture medium.
-
Incubate for at least 30 minutes before starting the imaging session to ensure even staining. There is no need to wash the dye out for long-term imaging, as this can stress the cells.
-
-
Microscope Setup and Image Acquisition:
-
Light Source: Use the lowest possible light intensity from your UV light source (e.g., mercury or xenon arc lamp, or a 350-370 nm LED) that still provides a detectable signal.
-
Exposure Time: Use the shortest possible exposure time. Increase camera gain or use a more sensitive camera if necessary to compensate.
-
Imaging Interval: Image as infrequently as possible to capture the dynamics of the biological process of interest. For slow processes, intervals of 30 minutes to 1 hour are recommended.
-
Z-stacks: If acquiring 3D images, use the minimum number of Z-slices required to cover the nucleus.
-
Autofocus: Utilize a hardware-based autofocus system to minimize phototoxicity from repeated focusing.
-
-
Environmental Control: Maintain cells at 37°C and 5% CO2 in a humidified chamber throughout the experiment.[6]
-
Control Experiments:
-
No Dye Control: Image unstained cells under the same conditions to assess the phototoxicity of the light exposure alone.
-
No Imaging Control: Stain cells but do not expose them to the imaging light to assess the inherent cytotoxicity of the dye at the chosen concentration.
-
Protocol 3: Cell Viability Assessment during Long-Term Imaging
This protocol can be run in parallel with a long-term imaging experiment to quantify the impact of this compound and the imaging process on cell viability.
-
Experimental Setup: Prepare parallel wells of cells under the same conditions as the imaging experiment (same dye concentration and light exposure protocol).
-
Viability Assays: At different time points during the experiment (e.g., 0, 24, 48, 72 hours), perform a quantitative cell viability assay.
-
MTT Assay:
-
Add MTT solution to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[7]
-
-
Resazurin (B115843) (alamarBlue) Assay:
-
Add resazurin solution to the culture medium.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.[7]
-
-
Live/Dead Staining (Endpoint): Use a combination of a cell-permeant green fluorescent dye (e.g., Calcein AM) to stain live cells and a cell-impermeant red fluorescent dye (e.g., Propidium Iodide or Ethidium Homodimer-1) to stain dead cells. Image and quantify the number of live and dead cells.
-
-
Data Analysis: Normalize the viability data to the control groups (no dye, no imaging) to isolate the effects of the dye and the imaging process.
Mandatory Visualizations
DNA Damage Response Pathway
Caption: DNA damage response pathway initiated by this compound and UV light.
Experimental Workflow for Long-Term Imaging
Caption: Experimental workflow for long-term live-cell imaging.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Radio- and Phototoxicity in Association with an Enhancing Effect of the Photosensitizers Psoralen, Trioxsalen and Ortho-Iodo-Hoechst33258 on FaDu, PC-3, 4T1 and B16-F10 Cells | TU Dresden [fis.tu-dresden.de]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Imaging with ortho-iodoHoechst 33258
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ortho-iodoHoechst 33258, a fluorescent dye for advanced imaging of cellular nuclei. This document includes details on the dye's mechanism of action, key photophysical properties, and protocols for various imaging applications, including considerations for advanced microscopy techniques.
Introduction
This compound is a derivative of the well-established Hoechst 33258 DNA stain. Like its parent compound, it is a cell-permeable dye that binds to the minor groove of DNA, showing a preference for AT-rich regions.[1] Upon binding to DNA, its fluorescence emission intensity increases significantly, making it a robust marker for nuclear visualization in living and fixed cells. The introduction of an iodine atom at the ortho position of the terminal phenyl ring is expected to influence its binding affinity and photophysical properties, potentially offering advantages in specific imaging modalities.
Mechanism of Action
This compound selectively binds to the minor groove of double-stranded DNA. This interaction is non-intercalative and primarily driven by hydrogen bonding and van der Waals forces. The dye exhibits a strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. The fluorescence of the dye is significantly enhanced upon binding to DNA, a characteristic that makes it highly specific for nuclear staining with low background signal.
Data Presentation
Photophysical and Binding Properties
| Property | Hoechst 33258 | This compound |
| Excitation Maximum (Ex) | ~350 nm | ~350 nm[1] |
| Emission Maximum (Em) | ~461 nm | 451-495 nm[1] |
| Molar Extinction Coefficient (in MeOH) | 42,000 cm⁻¹M⁻¹ | Data not available |
| Quantum Yield (bound to DNA) | ~0.4 | Data not available |
| Binding Affinity (Kd) to calf thymus DNA | 1-3 nM | Data not available |
| Primary Binding Site | Minor groove of DNA | Minor groove of DNA[1] |
| Sequence Specificity | AT-rich regions | AT-rich regions[1] |
Note: The properties of this compound are predicted to be similar to Hoechst 33258, but experimental verification is recommended.
Experimental Protocols
Protocol 1: Live-Cell Nuclear Staining for Fluorescence Microscopy
This protocol describes the general procedure for staining the nuclei of live cultured cells with this compound.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5-2 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
-
Protocol 2: Considerations for Advanced Imaging Techniques
While specific protocols for this compound in advanced imaging are not established, the following provides guidance based on the known properties of Hoechst dyes.
A. Confocal and Multiphoton Microscopy:
-
Laser Lines: For confocal microscopy, a 405 nm laser line is commonly used for excitation, although a UV laser (e.g., 351 nm or 364 nm) can also be used. For two-photon microscopy, an excitation wavelength in the range of 700-750 nm is typically optimal for Hoechst dyes.
-
Minimizing Phototoxicity: Use the lowest possible laser power and shortest pixel dwell time that provides an adequate signal-to-noise ratio.[2][3][4][5][6] The use of resonant scanners can reduce the overall light dose.
B. Fluorescence Recovery After Photobleaching (FRAP):
FRAP can be used to study the dynamics of chromatin-binding proteins. While this compound itself binds tightly to DNA, it can be used as a reference marker for the nuclear region.
-
Pre-bleach Imaging: Acquire a few images at low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to bleach a defined region of interest (ROI) within the nucleus.
-
Post-bleach Imaging: Acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The rate of fluorescence recovery can provide information about the mobility of the fluorescently labeled molecules of interest within the nucleus.
C. Förster Resonance Energy Transfer (FRET):
FRET imaging can be used to study protein-DNA interactions. A fluorescently tagged protein (e.g., with GFP) can serve as the donor, and a DNA-bound dye like this compound could potentially act as an acceptor, although their spectral overlap is not ideal. Careful selection of the FRET pair is crucial.
-
Donor-Acceptor Pair: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor.
-
Imaging: Acquire images in the donor, acceptor, and FRET channels.
-
Data Analysis: FRET efficiency can be calculated to determine the proximity of the donor and acceptor, indicating an interaction.
Visualizations
Caption: Workflow for live-cell nuclear staining with this compound.
Caption: Binding of this compound to the DNA minor groove.
Important Considerations
-
Cytotoxicity and Phototoxicity: Like other Hoechst dyes, this compound can be phototoxic to cells, especially with prolonged exposure to UV or violet light.[2][3][4][5][6] It is crucial to use the lowest possible dye concentration and light intensity to minimize cell damage during live-cell imaging.
-
Steric Hindrance: Studies on other ortho-substituted Hoechst derivatives suggest that the ortho-iodo group may cause steric hindrance, potentially affecting the dye's binding mode and affinity compared to the parent Hoechst 33258.[7] This could influence its suitability for certain applications and may require adjustments to staining protocols.
-
Optimization: The provided protocols are starting points. Optimization of dye concentration, incubation time, and imaging parameters is essential for achieving the best results with different cell types and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing phototoxicity in live fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 7. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ortho-iodoHoechst 33258 in High-Content Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-iodoHoechst 33258 is a blue fluorescent DNA stain belonging to the Hoechst family of bisbenzimide dyes. These dyes are cell-permeant and bind specifically to the minor groove of DNA, with a high affinity for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, making it an excellent nuclear counterstain for distinguishing individual cells in a population.[1][2][3] This property is particularly valuable in high-content screening (HCS), where automated microscopy and image analysis are used to quantify cellular phenotypes across large numbers of samples. The clear demarcation of the nucleus by this compound allows for accurate cell segmentation and subsequent measurement of various cellular parameters. While closely related to the widely used Hoechst 33258 and 33342, the ortho-iodo modification may influence its specific binding properties, cell permeability, and fluorescence characteristics. These application notes provide a comprehensive guide to using this compound for robust and reliable nuclear staining in high-content screening assays.
Mechanism of Action
This compound, like other Hoechst dyes, is a minor groove binding agent. It preferentially binds to A-T rich sequences of double-stranded DNA. This interaction is non-intercalating and is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The binding of the dye to the DNA minor groove induces a conformational change in the dye molecule, leading to a significant increase in its fluorescence quantum yield. The fluorescence intensity of Hoechst dyes has also been observed to increase with the pH of the solution.[1][3]
Caption: Mechanism of this compound DNA Binding.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available information for the Hoechst dye family. Note: Specific quantitative data for the ortho-iodo derivative is limited; therefore, these values should be used as a starting point for optimization.
Table 1: Fluorescence Properties
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~350 nm | [4] |
| Emission Wavelength (Em) | ~460 nm | [4] |
| Stokes Shift | ~110 nm | Calculated |
| Fluorescence Enhancement upon DNA binding | ~30-fold | [2] |
Table 2: Recommended Staining Conditions
| Parameter | Recommended Range | Notes | Reference |
| Stock Solution Concentration | 1-10 mg/mL in DMSO or sterile water | Store at 4°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |
| Working Concentration | 0.1 - 10 µg/mL | The optimal concentration is cell-type dependent and should be determined empirically. | [1] |
| Incubation Time | 3 - 20 minutes at room temperature or 37°C | Longer incubation times may be required for less permeable cell types. | [1][4] |
| Solvent for Working Solution | Serum-free culture medium or Phosphate-Buffered Saline (PBS) | Serum may interfere with staining. | [1] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells for High-Content Screening
This protocol is suitable for cells cultured in microplates for automated imaging.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Adherent cells cultured in a 96-well or 384-well imaging plate
-
Complete cell culture medium
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Automated high-content imaging system
Procedure:
-
Cell Seeding: Seed adherent cells into the wells of a microplate at a density that will result in a sub-confluent monolayer at the time of staining. Allow cells to attach and grow for 24-48 hours.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-5 µg/mL. The optimal concentration should be determined for each cell line and assay.
-
Cell Staining: a. Aspirate the culture medium from the wells. b. Gently add the this compound working solution to each well, ensuring the cell monolayer is completely covered. c. Incubate the plate for 5-15 minutes at room temperature, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells twice with PBS or serum-free medium to remove excess dye.
-
Imaging: a. Add fresh PBS or imaging buffer to the wells. b. Acquire images using a high-content imaging system equipped with a DAPI filter set (or equivalent for UV excitation and blue emission).
Caption: High-Content Screening Workflow.
Protocol 2: Staining of Suspension Cells for High-Content Screening
This protocol is adapted for non-adherent cells.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Suspension cells in culture
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
High-content imaging system (may require specialized plates for suspension cells)
Procedure:
-
Cell Harvesting: Transfer the cell suspension to a microcentrifuge tube.
-
Cell Pelleting: Centrifuge the cells at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]
-
Washing: Resuspend the cell pellet in PBS and repeat the centrifugation step. Discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in serum-free medium or PBS to a density of approximately 1x10^6 cells/mL.[1]
-
Staining: a. Add the this compound stock solution to the cell suspension to achieve a final working concentration of 1-5 µg/mL. b. Incubate for 3-10 minutes at room temperature, protected from light.[1]
-
Final Wash: a. Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C.[1] b. Discard the supernatant. c. Wash the cells twice with PBS.[1]
-
Resuspension for Imaging: Resuspend the final cell pellet in a suitable imaging buffer.
-
Imaging: Transfer the cell suspension to an appropriate imaging plate and acquire images using a high-content imaging system.
Important Considerations and Optimization
-
Cytotoxicity: While Hoechst dyes are generally considered to have low cytotoxicity, it is advisable to perform a toxicity assessment, especially for long-term live-cell imaging experiments.[2] High concentrations of the dye or prolonged exposure to UV light during imaging can be detrimental to cell health.
-
Concentration Optimization: The optimal staining concentration can vary significantly between cell types. A concentration gradient should be tested to find the lowest possible concentration that provides a sufficient signal-to-noise ratio for accurate nuclear segmentation.
-
Incubation Time: The incubation time should be optimized to ensure complete and uniform staining of the cell population.
-
Photostability: Hoechst dyes can be susceptible to photobleaching upon repeated exposure to excitation light. It is recommended to minimize light exposure and use appropriate neutral density filters or adjust camera exposure times.
-
Multi-channel Imaging: The spectral properties of this compound make it compatible with other fluorophores that emit in the green and red channels, allowing for multi-parametric analysis in high-content screening.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no fluorescence | - Insufficient dye concentration- Short incubation time- Incorrect filter set | - Increase the working concentration of the dye- Increase the incubation time- Ensure the use of a DAPI or equivalent filter set |
| High background fluorescence | - Incomplete washing- Dye precipitation | - Perform additional washing steps- Filter the working solution before use |
| Uneven staining | - Cell clumping- Non-uniform dye distribution | - Ensure a single-cell suspension for non-adherent cells- Gently mix the staining solution during addition |
| Cell death or morphological changes | - High dye concentration- Phototoxicity | - Reduce the dye concentration- Minimize exposure to excitation light |
By following these guidelines and protocols, researchers can effectively utilize this compound for reliable nuclear staining in a variety of high-content screening applications, enabling robust cell-based assays for drug discovery and biological research.
References
Troubleshooting & Optimization
Technical Support Center: ortho-iodoHoechst 33258 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using ortho-iodoHoechst 33258 for nuclear staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a blue fluorescent dye used to stain the nuclei of live and fixed cells.[1] It belongs to the Hoechst family of bis-benzimidazole dyes that bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to DNA, its fluorescence intensity is significantly enhanced.[1][2] The "ortho-iodo" designation refers to an iodine atom attached to the ortho position of the phenyl ring.
Q2: What are the primary applications of this compound in research and drug development?
Like other Hoechst dyes, this compound is used for:
-
Visualizing cell nuclei in fluorescence microscopy.
-
Quantifying DNA content.[3]
-
Identifying apoptotic cells, which often exhibit condensed or fragmented nuclei.
-
Cell cycle analysis.
-
As a nuclear counterstain in multicolour fluorescence imaging.
Q3: What is the difference between this compound, Hoechst 33258, and Hoechst 33342?
The core structure and staining mechanism are similar. The key differences lie in their chemical modifications, which can affect properties like cell permeability. Hoechst 33342 is generally more cell-permeable than Hoechst 33258 due to an ethyl group, making it preferable for live-cell imaging. While specific data for this compound is limited, the addition of an iodine atom may influence its photophysical properties and interactions within the cell. One study on an iodinated version of Hoechst 33342 suggested that the iodine addition did not significantly alter its DNA binding affinity.
Q4: Can I use this compound for live-cell imaging?
Yes, this compound can be used for live-cell imaging.[1][2] However, like other DNA-binding dyes, it can be cytotoxic and mutagenic, especially at higher concentrations and with prolonged exposure to UV light. It is crucial to use the lowest effective concentration and minimize light exposure to maintain cell health.
Troubleshooting Guide
Problem 1: Weak or No Nuclear Staining
| Possible Cause | Troubleshooting Steps |
| Low Dye Concentration | Increase the concentration of this compound in your working solution. Typical starting concentrations range from 0.1 to 10 µg/mL. Optimization for your specific cell type is recommended. |
| Insufficient Incubation Time | Extend the incubation time. Typical incubation is between 5 to 30 minutes. |
| Poor Cell Permeability | For live cells, consider using a more permeable Hoechst dye like Hoechst 33342 if weak staining persists. Alternatively, brief cell permeabilization with a mild detergent (e.g., Triton X-100) can be performed for fixed cells. |
| Active Dye Efflux | Some cell types, particularly stem cells and drug-resistant cell lines, actively pump out Hoechst dyes using efflux pumps like ABCG2. This can be addressed by co-incubating with an efflux pump inhibitor such as verapamil (B1683045) or trifluoperazine. |
| Incorrect Filter Set | Ensure you are using the appropriate filter set for a UV-excited blue-emitting dye (e.g., a DAPI filter set). |
Problem 2: High Background or Cytoplasmic Staining
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Reduce the concentration of this compound. Unbound dye can fluoresce, contributing to background. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye. |
| Cell Death | If a significant number of cells are dead or have compromised membranes, the dye may stain cytoplasmic components. Assess cell viability using a live/dead stain. |
| Mycoplasma Contamination | Mycoplasma in the cytoplasm can be stained by Hoechst dyes, appearing as small fluorescent dots outside the nucleus. Test your cell cultures for mycoplasma contamination. |
Problem 3: Photobleaching (Fading of Fluorescence)
| Possible Cause | Troubleshooting Steps |
| Prolonged Exposure to Excitation Light | Minimize the duration and intensity of UV light exposure during imaging. Use a neutral density filter if available. |
| High Excitation Intensity | Reduce the power of your excitation source (e.g., laser or mercury lamp). |
| No Antifade Reagent | For fixed cells, use a mounting medium containing an antifade reagent to preserve the fluorescent signal. |
Problem 4: Cell Toxicity or Apoptosis Induction
| Possible Cause | Troubleshooting Steps |
| High Dye Concentration | Use the lowest possible concentration of this compound that provides adequate staining. |
| Long Incubation Time | Reduce the incubation time to the minimum required for sufficient nuclear staining. |
| Phototoxicity | Repeated exposure to UV light, especially in the presence of the dye, can induce phototoxicity and lead to apoptosis. Limit the duration and frequency of imaging. |
Quantitative Data
A direct comparison of the photophysical properties of this compound with the more common Hoechst 33258 is limited in published literature. The following table summarizes available data for Hoechst 33258 and provides a general reference.
| Property | Hoechst 33258 | This compound |
| Excitation Max (with DNA) | ~352 nm | ~350-355 nm (presumed) |
| Emission Max (with DNA) | ~461 nm | ~451-495 nm[1][2] |
| Molar Extinction Coefficient (at 345.5 nm) | ~46,000 cm⁻¹M⁻¹[4] | Data not available |
| Quantum Yield (in water) | 0.034[4] | Data not available |
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µg/mL.[1]
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate at room temperature or 37°C for 5-15 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with fresh medium or PBS for 5 minutes each.[1]
-
Imaging: Image the cells using a fluorescence microscope with a suitable UV excitation source and a blue emission filter.
Protocol 2: Staining of Suspension Cells
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µg/mL.[1]
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[1]
-
Staining: Add 1 mL of the staining solution to the cell suspension.
-
Incubation: Incubate at room temperature for 3-10 minutes, protected from light.[1]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS for 5 minutes each.[1]
-
Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1]
Visualizations
Caption: Workflow for staining live adherent cells.
Caption: Troubleshooting logic for weak staining.
References
Technical Support Center: ortho-iodoHoechst 33258
Welcome to the technical support center for ortho-iodoHoechst 33258. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the phototoxicity of this fluorescent DNA stain during live-cell imaging experiments.
Understanding this compound Phototoxicity
This compound, a derivative of the widely used Hoechst 33258, is a fluorescent dye that binds to the minor groove of DNA, primarily at A-T rich regions. Upon excitation with UV light, it emits blue fluorescence, allowing for the visualization of cell nuclei. However, a significant challenge in live-cell imaging with this and other Hoechst dyes is phototoxicity. The excitation light can induce the formation of reactive oxygen species (ROS), which can lead to cellular stress, DNA damage, and ultimately, apoptosis or necrosis. This can compromise the integrity of experimental results by altering normal cellular physiology.
While quantitative data directly comparing the phototoxicity of this compound to other Hoechst dyes is not extensively available, the principles and mechanisms of phototoxicity are expected to be similar. The following guides and FAQs are based on established knowledge for the Hoechst family of dyes and general principles of fluorescence microscopy.
Troubleshooting Guide: Reducing Phototoxicity
This guide addresses common issues encountered during live-cell imaging with this compound and provides actionable solutions to minimize phototoxicity.
| Problem | Possible Cause | Recommended Solution |
| Rapid cell death or blebbing upon illumination. | High dye concentration leading to excessive ROS production. | Decrease the final concentration of this compound. Start with a concentration range of 0.1-1.0 µg/mL and optimize for the lowest effective concentration. |
| High intensity of excitation light. | Reduce the intensity of the excitation lamp or laser. Use neutral density filters to attenuate the light source. | |
| Prolonged exposure time. | Minimize the exposure time for image acquisition. Use the shortest exposure that provides an adequate signal-to-noise ratio. | |
| Gradual decrease in cell viability over a time-lapse experiment. | Cumulative phototoxic effects from repeated exposure. | Reduce the frequency of image acquisition. Only image as often as is necessary to capture the biological process of interest. |
| Sub-optimal imaging medium. | Use a phenol (B47542) red-free imaging medium to reduce autofluorescence and potential ROS generation. Supplement the medium with antioxidants. | |
| High background fluorescence obscuring the nuclear signal. | Excess unbound dye in the medium. | Although a wash step is not always necessary for Hoechst dyes, consider washing the cells with fresh medium after the initial incubation period to remove unbound dye. |
| Autofluorescence from the cell culture medium or vessel. | Use phenol red-free medium and imaging-specific plasticware or glass-bottom dishes with low autofluorescence. | |
| Weak fluorescent signal requiring high illumination. | Sub-optimal dye concentration or incubation time. | Ensure the dye concentration is sufficient and the incubation time (typically 10-30 minutes) is adequate for nuclear penetration and binding. |
| Incorrect filter set or light source. | Verify that the excitation and emission filters are appropriate for this compound (Excitation ~350 nm, Emission ~460 nm). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound phototoxicity?
A1: The primary mechanism of phototoxicity for Hoechst dyes, including this compound, is the generation of reactive oxygen species (ROS) upon excitation by UV or near-UV light.[1] These highly reactive molecules, such as singlet oxygen and superoxide (B77818) radicals, can damage cellular components like DNA, proteins, and lipids, leading to cellular stress and apoptosis.
Q2: How can I quantitatively assess the phototoxicity of this compound in my specific cell line?
A2: You can perform a cell viability assay, such as the 3T3 Neutral Red Uptake (NRU) assay, or use fluorescent probes that detect ROS or apoptosis. A common approach is to expose stained cells to varying light doses (a product of intensity and duration) and then measure cell viability or apoptotic markers (e.g., caspase-3/7 activation, Annexin V staining) at different time points post-exposure.
Q3: Are there any alternatives to this compound with lower phototoxicity?
A3: Yes, several alternatives are available. For far-red DNA staining, which uses longer, less energetic wavelengths of light, probes like SPY650-DNA can be considered. These are generally gentler on cells during long-term imaging. Additionally, some silicon-rhodamine based Hoechst derivatives, such as SiR-Hoechst, have been developed for reduced cytotoxicity.[2]
Q4: Can I use antioxidants to reduce phototoxicity?
A4: Yes, supplementing the imaging medium with antioxidants can be an effective strategy. Antioxidants can help neutralize the ROS generated during fluorescence excitation. Commonly used antioxidants in live-cell imaging include Trolox, N-acetylcysteine (NAC), and ascorbic acid. The optimal antioxidant and its concentration should be determined empirically for your specific experimental setup.
Q5: How does the choice of microscope and imaging settings impact phototoxicity?
A5: The microscope setup and imaging settings are critical factors. Using a more sensitive detector (e.g., an sCMOS or EMCCD camera) allows for the use of lower excitation light intensity. Light sources with specific excitation wavelengths (e.g., LEDs) can be less damaging than broad-spectrum lamps. Techniques like spinning disk confocal or light-sheet microscopy are inherently less phototoxic than traditional widefield or point-scanning confocal microscopy because they limit illumination to the focal plane.[3]
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Prepare Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute the stock solution in a serum-free medium or PBS to a working concentration of 0.1-1.0 µg/mL.
-
Cell Preparation: Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
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Washing (Optional): For applications sensitive to background fluorescence, you can wash the cells once with a fresh, pre-warmed imaging medium.
-
Imaging: Image the cells using a fluorescence microscope with an appropriate filter set (Ex/Em: ~350/460 nm).
Protocol 2: Assessing Phototoxicity using a Caspase-3/7 Activity Assay
-
Cell Preparation and Staining: Plate cells in a 96-well, black-walled, clear-bottom imaging plate. Stain the cells with this compound as described in Protocol 1.
-
Induction of Phototoxicity: Expose the stained cells to a defined dose of excitation light using the fluorescence microscope. Include a control group of stained cells that are not exposed to light and an unstained, unexposed control group.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) under normal culture conditions.
-
Caspase-3/7 Assay: Add a luminogenic or fluorogenic Caspase-3/7 substrate to each well according to the manufacturer's instructions.
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Signal Detection: Measure the luminescence or fluorescence using a plate reader. An increase in signal intensity in the light-exposed group compared to the control groups indicates the activation of apoptosis due to phototoxicity.
Data Presentation
Table 1: Troubleshooting Summary for Reducing Phototoxicity
| Parameter | Strategy for Reduction | Rationale |
| Dye Concentration | Use the lowest effective concentration (start with 0.1-1.0 µg/mL). | Reduces the number of photosensitizing molecules, thereby decreasing ROS generation. |
| Light Intensity | Decrease lamp/laser power. Use neutral density filters. | Lower photon flux reduces the rate of fluorophore excitation and subsequent ROS production. |
| Exposure Time | Use the shortest possible exposure time for adequate signal. | Minimizes the duration of light-induced stress on the cells. |
| Frequency of Imaging | Image less frequently. | Reduces the cumulative light dose delivered to the sample over time. |
| Wavelength | Use longer wavelength dyes where possible (e.g., far-red alternatives). | Longer wavelengths are less energetic and generally cause less cellular damage. |
| Imaging Medium | Use phenol red-free medium. Add antioxidants (e.g., Trolox, NAC). | Reduces autofluorescence and scavenges harmful reactive oxygen species. |
Visualizations
Caption: Signaling pathway of phototoxicity induced by this compound.
Caption: A logical workflow for troubleshooting and reducing phototoxicity.
References
Optimizing ortho-iodoHoechst 33258 Signal-to-Noise Ratio: A Technical Support Center
Welcome to the technical support center for optimizing the signal-to-noise ratio of ortho-iodoHoechst 33258. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve high-quality nuclear staining for their experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | 1. Incorrect filter set: Using a filter set that is not optimal for this compound. 2. Low dye concentration: Insufficient dye to effectively stain the nuclei. 3. Short incubation time: The dye has not had enough time to bind to the DNA. 4. Low pH of staining buffer: The fluorescence of Hoechst dyes is pH-dependent.[1] 5. Photobleaching: Excessive exposure to excitation light. | 1. Verify filter set: Use a standard DAPI filter set (Excitation ~350 nm, Emission ~460 nm). 2. Optimize dye concentration: Increase the concentration of this compound in a step-wise manner (e.g., 1 µg/mL, 2.5 µg/mL, 5 µg/mL). 3. Increase incubation time: Extend the incubation period (e.g., 15-30 minutes). 4. Adjust buffer pH: Ensure the staining buffer has a slightly acidic to neutral pH (around 4.5-7.0) for optimal fluorescence.[1][2] 5. Minimize light exposure: Reduce the intensity and duration of excitation light. Use a neutral density filter if available. |
| High Background | 1. Excessive dye concentration: High concentrations of the dye can lead to non-specific binding and high background fluorescence.[3] 2. Inadequate washing: Insufficient removal of unbound dye. 3. Cell death/membrane damage: Dead or dying cells can take up the dye non-specifically. 4. Autofluorescence: Some cell types or media components may exhibit natural fluorescence. | 1. Titrate dye concentration: Perform a concentration gradient to find the optimal concentration with the best signal-to-noise ratio. 2. Optimize washing steps: Increase the number and/or duration of washes with an appropriate buffer (e.g., PBS). 3. Assess cell viability: Use a viability dye to distinguish between live and dead cells. Ensure gentle handling of cells during the staining procedure. 4. Use appropriate controls: Image unstained cells to determine the level of autofluorescence. If necessary, use a background subtraction algorithm. |
| Phototoxicity/Cellular Damage | 1. High excitation light intensity: Prolonged exposure to high-intensity UV light can be harmful to live cells. 2. High dye concentration: Some Hoechst dyes can be toxic to cells at higher concentrations. | 1. Use the lowest possible excitation intensity: Minimize the exposure time needed to acquire a good signal. 2. Optimize dye concentration: Use the lowest effective concentration of this compound. 3. Time-lapse imaging considerations: For long-term imaging, use intermittent, low-level illumination. |
| Uneven or Patchy Staining | 1. Cell clumping: Aggregated cells can prevent uniform staining. 2. Poor dye diffusion: Insufficient mixing or uneven application of the staining solution. 3. Fixation/Permeabilization issues (for fixed cells): Inadequate fixation or permeabilization can hinder dye access to the nucleus. | 1. Ensure single-cell suspension: Gently triturate or use cell strainers to break up clumps before staining. 2. Ensure proper mixing: Gently agitate the cells after adding the staining solution to ensure even distribution. 3. Optimize fixation/permeabilization: If working with fixed cells, ensure the protocol is optimized for your cell type to allow proper nuclear entry of the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is 1-2 µg/mL. It is highly recommended to perform a titration to determine the concentration that provides the best signal-to-noise ratio for your specific application. Over-staining can lead to high background and potential cytotoxicity.[3]
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of Hoechst dyes, including this compound, is pH-sensitive. The fluorescence quantum yield of Hoechst 33258 is significantly higher in acidic conditions (pH 4.5-5.0) compared to neutral or alkaline conditions.[1][2] Therefore, the pH of your staining and imaging buffer can have a substantial impact on the signal intensity.
Q3: Can I use this compound for live-cell imaging?
A3: Yes, this compound is cell-permeable and can be used for live-cell imaging. However, it is important to use the lowest possible concentration and excitation light intensity to minimize phototoxicity and potential effects on cell health.
Q4: How can I reduce photobleaching of the this compound signal?
A4: To reduce photobleaching, you can:
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Minimize the exposure time and intensity of the excitation light.
-
Use a more sensitive camera to reduce the required exposure.
-
Use an anti-fade mounting medium for fixed-cell imaging.
-
Image a fresh field of view for each acquisition if possible.
Q5: What are the excitation and emission maxima for this compound?
A5: The excitation maximum for Hoechst dyes is in the ultraviolet range, typically around 350-360 nm, and the emission maximum is in the blue range, around 460-490 nm when bound to DNA.
Quantitative Data Summary
The following table summarizes the impact of key parameters on the this compound signal.
| Parameter | Effect on Signal Intensity | Effect on Background | General Recommendation |
| Concentration | Increases with concentration up to a saturation point. | Increases significantly at higher concentrations. | Titrate to find the optimal balance (start with 1-2 µg/mL). |
| pH | Significantly higher fluorescence at acidic pH (4.5-5.0) compared to neutral/alkaline pH.[1][2] | May be slightly affected by pH. | Use a buffer with a pH in the optimal range for high signal if compatible with your experiment. |
| Incubation Time | Increases with time, plateaus after optimal binding is reached. | Can increase with very long incubation times due to non-specific uptake. | Optimize for your cell type (typically 10-30 minutes). |
| Excitation Intensity | Increases with intensity. | Background also increases with intensity. | Use the lowest intensity that provides a detectable signal to minimize photobleaching and phototoxicity. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Adherent Cells
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Cell Seeding: Seed adherent cells on a multi-well imaging plate or coverslips at a desired density and allow them to adhere overnight.
-
Prepare Staining Solutions: Prepare a series of this compound dilutions in your preferred buffer (e.g., PBS or complete media) with concentrations ranging from 0.5 µg/mL to 10 µg/mL.
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Staining: Remove the culture medium and wash the cells once with PBS. Add the different concentrations of the staining solution to the wells and incubate for 15-30 minutes at room temperature, protected from light.
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Washing: Remove the staining solution and wash the cells two to three times with PBS.
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Imaging: Add fresh imaging buffer to the cells and acquire images using a fluorescence microscope with a DAPI filter set.
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Analysis: Quantify the mean fluorescence intensity of the nuclei and the background for each concentration. Plot the signal-to-noise ratio (Signal/Background) against the dye concentration to determine the optimal concentration.
Protocol 2: Optimizing Staining Buffer pH
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Cell Preparation: Prepare your cells for staining (live or fixed).
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Prepare Buffers: Prepare a series of staining buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, 7.4).
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Prepare Staining Solution: Prepare the this compound staining solution at the optimal concentration determined from Protocol 1 in each of the different pH buffers.
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Staining: Stain the cells with the different pH-adjusted staining solutions for the optimized incubation time.
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Washing and Imaging: Wash the cells as optimized and acquire images.
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Analysis: Compare the nuclear fluorescence intensity across the different pH conditions to determine the optimal pH for your experimental setup.
Visualizations
Caption: A flowchart illustrating the systematic approach to optimizing this compound staining.
Caption: A decision tree for troubleshooting common issues affecting the signal-to-noise ratio.
References
Technical Support Center: ortho-iodoHoechst 33258
Welcome to the technical support center for ortho-iodoHoechst 33258. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to ensure successful experimental outcomes when using this fluorescent DNA stain.
FAQs: Understanding this compound and Photobleaching
Q1: What is this compound and how does it work?
A1: this compound is a blue fluorescent dye used to stain the nuclei of living or fixed cells.[1][2] It belongs to the Hoechst family of dyes, which bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[2][3] Upon binding to DNA, its fluorescence intensity increases significantly.[2] It is excited by ultraviolet (UV) light and emits blue fluorescence.[2]
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, caused by exposure to excitation light.[4] This leads to a loss of fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements. The process often involves the generation of reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it non-fluorescent.[4]
Q3: How can I prevent or reduce the photobleaching of this compound?
A3: Several strategies can be employed to minimize photobleaching:
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Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.[4]
-
Minimize Exposure: Reduce the time your sample is exposed to the excitation light. Only illuminate the sample when actively acquiring an image.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Choose Appropriate Imaging Settings: Optimize your microscope settings, including using a high-quality camera and appropriate filters, to maximize signal detection while minimizing excitation light exposure.
Q4: Are there any known issues with Hoechst dyes other than photobleaching?
A4: Yes, upon exposure to UV light, Hoechst dyes can undergo photoconversion to a form that emits green fluorescence.[5][6] This can be problematic in multicolor imaging experiments. To mitigate this, one can image the green channel before the blue channel or move to a fresh field of view. Using a hardset mounting medium can also reduce photoconversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss (Photobleaching) | 1. Excitation light is too intense.2. Prolonged exposure to excitation light.3. Absence of an antifade reagent.4. High oxygen concentration in the medium. | 1. Reduce laser power or use a neutral density filter.2. Minimize illumination time; use the shutter to block the light path when not acquiring images.3. Use a commercial or homemade antifade mounting medium.4. For live-cell imaging, consider using an oxygen scavenging system. |
| Dim or Weak Fluorescent Signal | 1. Insufficient dye concentration.2. Suboptimal staining time.3. Incorrect filter set for excitation/emission.4. pH of the mounting medium is too low.[2] | 1. Optimize the concentration of this compound (typically 1-10 µg/mL).[2][7]2. Increase the incubation time to allow for sufficient dye penetration and binding.3. Ensure your microscope's filter set is appropriate for Hoechst dyes (Excitation ~350 nm, Emission ~460 nm).[8][9]4. Use a mounting medium with a pH between 7.0 and 8.5. |
| High Background Fluorescence | 1. Excessive dye concentration.2. Insufficient washing after staining.3. Autofluorescence from the sample or mounting medium. | 1. Titrate the dye concentration to the lowest effective level.2. Increase the number and duration of wash steps after staining.3. Use a mounting medium with low autofluorescence and consider using a spectral unmixing tool if available on your microscope. |
| Photoconversion to Green Fluorescence | 1. Prolonged exposure to UV light.[5] | 1. Minimize UV exposure.2. Image the green channel before the blue channel.3. Use a hardset mounting medium. |
Quantitative Data on Photobleaching Prevention
| Antifade Reagent | Active Ingredient(s) | Estimated Fold Increase in Photostability | Refractive Index | Curing Time |
| PBS/Glycerol (Control) | - | 1x | ~1.47 | N/A |
| n-Propyl Gallate (NPG) | n-Propyl gallate | ~10x | ~1.47 | N/A |
| ProLong™ Gold Antifade Mountant | Proprietary | ~15-20x | 1.47 (cured) | 24 hours |
| VECTASHIELD® Antifade Mounting Medium | Proprietary | ~15-20x | 1.45 | Non-hardening |
| VECTASHIELD® HardSet™ Mounting Medium | Proprietary | ~15-20x | 1.46 (cured) | ~15 minutes |
Disclaimer: The "Estimated Fold Increase in Photostability" is based on general performance data for similar fluorophores and may not reflect the exact performance with this compound. Researchers should perform their own validation experiments.
Experimental Protocols
Protocol 1: Staining Fixed Cells with this compound
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Cell Preparation: Grow cells on sterile coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
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Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a working solution of this compound at a concentration of 1-10 µg/mL in PBS.
-
Incubate the coverslips with the staining solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).
Protocol 2: Preparing n-Propyl Gallate (NPG) Antifade Mounting Medium
-
Stock Solution: Prepare a 10% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.
-
Final Medium: Mix 1 part of the 10% NPG stock solution with 9 parts of glycerol. For a buffered solution, this glycerol/NPG mixture can be mixed with a 10X PBS stock to achieve a final concentration of 1X PBS. A common formulation is 9 parts glycerol/NPG to 1 part 10X PBS.
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Storage: Store the final mounting medium at 4°C in the dark.
Visualizations
Caption: Mechanism of photobleaching involving reactive oxygen species.
Caption: Experimental workflow for using an antifade mounting medium.
Caption: Troubleshooting logic for rapid signal loss.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 5. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]
Technical Support Center: ortho-iodoHoechst 33258 Staining
Welcome to the technical support center for ortho-iodoHoechst 33258 staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal and uniform nuclear staining in their experiments.
Troubleshooting Uneven Staining
Uneven or patchy staining is a common artifact in fluorescence microscopy. This guide will help you identify the potential causes and provide solutions to achieve uniform this compound staining.
Visual Guide to Uneven Staining Issues
Caption: Troubleshooting workflow for uneven this compound staining.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining patchy and uneven?
Uneven staining can result from several factors:
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Dye Aggregation: Hoechst dyes can form aggregates, especially at high concentrations or in certain buffers, leading to punctate or patchy staining.[1]
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Poor Permeability: this compound, similar to Hoechst 33258, has lower cell permeability compared to Hoechst 33342.[][3] This can result in some cells taking up the dye less efficiently, leading to heterogeneous staining, especially in live-cell imaging.
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Cell Health and Confluency: Unhealthy, apoptotic, or necrotic cells can exhibit altered membrane permeability and chromatin condensation, leading to brighter and more condensed staining compared to healthy cells.[4] Very high cell confluency can also impede uniform access of the dye to all cells.
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Efflux Pumps: In live cells, active efflux pumps can transport the dye out of the cells, resulting in weak or no staining in certain cell populations.[5][6]
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Inadequate Staining Protocol: Incorrect dye concentration, incubation time, or temperature can all contribute to non-uniform staining.[3][7]
Q2: How can I prevent my this compound from precipitating?
Precipitation of Hoechst dyes can occur, particularly at high concentrations or in phosphate-containing buffers.[8][9] To prevent this:
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Prepare stock solutions in high-quality dimethyl sulfoxide (B87167) (DMSO) or sterile, deionized water.
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Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
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When preparing working solutions, dilute the stock solution in a buffer that does not cause precipitation. While dilute solutions can be used with phosphate-buffered saline (PBS), it is advisable to prepare fresh working solutions and not to store them for extended periods.[11][12]
-
Ensure the dye is fully dissolved by vortexing or brief sonication before use.
Q3: What is the optimal concentration and incubation time for this compound?
The optimal parameters depend on the cell type, whether the cells are live or fixed, and the specific experimental requirements. It is always recommended to perform a titration to determine the optimal conditions for your experiment.[3][7]
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Concentration | 1-10 µg/mL | 0.5-5 µg/mL |
| Incubation Time | 10-60 minutes | 5-30 minutes |
| Temperature | 37°C or Room Temperature | Room Temperature |
Note: This table provides general ranges based on data for Hoechst 33258 and 33342. Optimization for your specific cell line and for the ortho-iodo variant is crucial.[][13][14]
Q4: Can I use this compound for live-cell imaging?
Yes, this compound is a cell-permeant dye suitable for live-cell imaging.[10] However, be aware of its potential cytotoxicity at higher concentrations and with prolonged exposure to UV light.[4] For long-term live-cell imaging, it is crucial to use the lowest effective concentration and minimize light exposure to avoid phototoxicity and photobleaching.[15][16]
Q5: My staining is weak in some cells but very bright in others. What could be the cause?
This heterogeneity can be due to:
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Cell Cycle Differences: Cells in different phases of the cell cycle may have varying levels of chromatin condensation, which can affect staining intensity.
-
Apoptosis: Apoptotic cells have highly condensed chromatin, which stains very brightly with Hoechst dyes.[]
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Efflux Pump Activity: As mentioned earlier, some live cells can actively pump the dye out, leading to weaker staining.[5]
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
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Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
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Preparation of Staining Solution: Prepare a fresh working solution of this compound at a concentration of 1-10 µg/mL in pre-warmed, serum-free cell culture medium or PBS.[10] To avoid localized high concentrations, do not add a highly concentrated dye stock directly to the cells.[17]
-
Staining: Remove the culture medium from the cells and add the staining solution, ensuring the cells are completely covered.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[]
-
Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~350/460 nm).
Protocol 2: Staining of Fixed Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at 1000 x g for 5 minutes. Discard the supernatant.
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Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step.
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Fixation: Resuspend the cells in 4% paraformaldehyde in PBS and incubate for 10-15 minutes at room temperature.
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Washing after Fixation: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS.
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Preparation of Staining Solution: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in PBS.[]
-
Staining and Incubation: Resuspend the fixed cells in the staining solution and incubate for 15-20 minutes at room temperature, protected from light.[18]
-
Final Wash: Centrifuge the cells, discard the supernatant, and resuspend in PBS for analysis.
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Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.
Signaling Pathways and Cellular Processes
Cellular Uptake and Efflux of Hoechst Dyes
Caption: Cellular uptake, binding, and efflux of this compound.
This diagram illustrates the process by which this compound enters the cell, binds to DNA in the nucleus, and can be actively removed by efflux pumps. Uneven staining in live cells can occur if there is heterogeneity in the expression or activity of these efflux pumps among the cell population.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: ortho-iodoHoechst 33258 Staining and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ortho-iodoHoechst 33258 for nuclear staining. The information provided addresses common issues related to cell viability after staining and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent dye used to stain the nuclei of living or fixed cells. It belongs to the Hoechst family of dyes, which are known to bind to the minor groove of DNA.[1] These dyes have a preference for binding to adenine-thymine (A-T) rich regions of DNA.[1] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for clear visualization of the nucleus with minimal background fluorescence.
Q2: Is this compound toxic to cells?
Q3: Can this compound affect the cell cycle?
A3: Yes, Hoechst dyes can impact the cell cycle. Because they bind to DNA, they have the potential to interfere with DNA replication. At certain concentrations, Hoechst dyes have been shown to cause cell cycle arrest in the G2/M phase. This is often linked to the induction of DNA damage, particularly through phototoxicity when the stained cells are exposed to UV light.
Q4: What are the optimal staining conditions for live cells?
A4: The optimal concentration and incubation time for this compound can vary depending on the cell type. However, a general starting point is a concentration range of 0.1 to 10 µg/mL with an incubation period of 5 to 60 minutes at 37°C.[4] It is always recommended to perform a titration to determine the lowest possible concentration that provides adequate staining for your specific cell line and experimental setup to minimize any potential effects on cell viability.
Troubleshooting Guide: Low Cell Viability After Staining
This guide addresses common causes of reduced cell viability following this compound staining and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant cell death observed immediately after staining. | High dye concentration: Excessive dye concentration can be toxic to some cell lines. | Perform a concentration titration to find the lowest effective concentration. Start with a range of 0.1 µg/mL to 5 µg/mL. |
| Prolonged incubation time: Leaving the dye on the cells for too long can increase toxicity. | Optimize the incubation time. For many cell types, 10-15 minutes is sufficient. | |
| Cell viability decreases over time during live-cell imaging. | Phototoxicity: Repeated exposure to UV light for fluorescence excitation can cause DNA damage and lead to cell death.[1] | - Reduce the intensity of the excitation light.- Decrease the exposure time.- Reduce the frequency of image acquisition.- Use a lower magnification objective if possible to reduce light intensity on the sample.[5] |
| Stained cells fail to proliferate. | Cell cycle arrest: The dye may be causing G2/M phase arrest, preventing cell division. | - Use the lowest effective dye concentration.- Minimize exposure to UV light.- Consider if the observed effect is a genuine biological response to your experimental treatment, rather than an artifact of the staining itself. |
| Inconsistent staining and viability across experiments. | Variability in protocol: Minor differences in dye concentration, incubation time, or washing steps can lead to inconsistent results. | - Prepare fresh working solutions of the dye for each experiment.- Ensure consistent timing for all steps of the staining protocol.- Standardize the washing procedure to remove unbound dye effectively. |
Experimental Protocols
Standard Protocol for Staining Live Adherent Cells
-
Prepare Staining Solution: Prepare a working solution of this compound in a serum-free cell culture medium or phosphate-buffered saline (PBS). A typical starting concentration is 1 µg/mL.
-
Cell Culture: Culture adherent cells on sterile coverslips or in appropriate cell culture plates.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells, ensuring they are completely covered.
-
Incubate at room temperature or 37°C for 5-15 minutes.[6]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time to remove any unbound dye.[7]
-
-
Imaging: Observe the stained cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).
Standard Protocol for Staining Suspension Cells
-
Prepare Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant. Wash the cells twice with PBS. Resuspend the cells to a density of 1x10^6 cells/mL.
-
Staining:
-
Add 1 mL of the this compound working solution (typically 1-10 µg/mL) to the cell suspension.
-
Incubate at room temperature for 3-10 minutes.[7]
-
-
Washing:
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
-
Analysis: Resuspend the cells in serum-free culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
DNA Damage-Induced G2/M Cell Cycle Arrest
The following diagram illustrates the signaling pathway that can be activated by DNA damage, potentially caused by phototoxicity from this compound staining and UV exposure, leading to G2/M cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: ortho-iodoHoechst 33258 Compensation in Multicolor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ortho-iodoHoechst 33258 in multicolor flow cytometry experiments.
Troubleshooting Guides
Spectral Overlap and Compensation
A primary challenge in multicolor flow cytometry is spectral spillover, where the fluorescence emission of one dye is detected in the channel of another. This compound, a UV-excitable blue fluorescent dye, can exhibit spillover into adjacent channels. Furthermore, a critical and often overlooked issue with Hoechst dyes is photoconversion , where prolonged exposure to UV light can alter the dye's spectral properties, causing it to fluoresce in the green and even red channels. This can lead to false positive signals for markers detected in these channels.
Key Spectral Properties of this compound:
-
Excitation Maximum: ~352 nm
-
Emission Maximum: ~454 nm[1]
Estimated Spectral Spillover of this compound into Common Channels
The following table provides an estimation of the spectral spillover from this compound into other common fluorochrome channels. These values are illustrative and the actual spillover should be determined experimentally on your specific instrument. The spillover, particularly into the green and red channels, is highly dependent on the duration of UV laser exposure due to photoconversion.
| Fluorochrome Channel | Typical Emission Filter (nm) | Estimated Spillover from this compound (%) | Notes |
| FITC (Green) | 530/30 | 5 - 20% | Primarily due to photoconversion with prolonged UV exposure. |
| PE (Yellow-Green) | 585/42 | 1 - 10% | Can be affected by the red-emitting photoconverted form. |
| APC (Red) | 660/20 | < 5% | Less common, but possible with significant photoconversion. |
Experimental Protocol: Compensation for this compound using Single-Stained Cells
For accurate compensation, it is crucial to prepare single-stained controls. For a DNA-binding dye like this compound, using cells as the compensation control is often preferred over compensation beads, as the dye's fluorescence intensity is proportional to the DNA content, which varies through the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
Antibodies conjugated to other fluorochromes in your panel (e.g., FITC, PE, APC)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Unstained cells
Procedure:
-
Prepare Single-Stained Controls:
-
Unstained Control: A tube with only unstained cells.
-
This compound Control: A tube with cells stained only with this compound.
-
Resuspend approximately 1x10^6 cells in 1 mL of staining buffer.
-
Add this compound to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash cells twice with staining buffer.
-
-
Other Fluorochrome Controls: For each additional fluorochrome in your panel, prepare a separate tube with cells stained with only that antibody conjugate according to the manufacturer's protocol.
-
-
Instrument Setup:
-
Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages to place the negative population in the first decade of the fluorescence channel plots.
-
Run each single-stained control to ensure the positive signal is on-scale and as bright as or brighter than what is expected in the fully stained sample.
-
-
Acquire Compensation Data:
-
Record data for each single-stained control, ensuring to collect a sufficient number of events (e.g., 10,000-50,000 events) for both the negative and positive populations.
-
-
Calculate Compensation Matrix:
-
Use the flow cytometry software's automated compensation setup. The software will use the single-stained controls to calculate the spillover of each fluorochrome into all other channels and generate a compensation matrix.
-
Manually inspect the compensation matrix. Pay close attention to the spillover values calculated for this compound into the green and red channels.
-
-
Apply Compensation and Analyze Data:
-
Apply the calculated compensation matrix to your multicolor samples.
-
Visually inspect bivariate dot plots to confirm proper compensation. The median fluorescence intensity (MFI) of a positive population for one fluorochrome should not change in the channels for other fluorochromes.
-
Troubleshooting Workflow for Compensation Issues
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a false positive signal in my FITC or PE channel that correlates with my this compound staining?
A1: This is a common issue with UV-excitable dyes like Hoechst. Prolonged exposure to the UV laser can cause photoconversion of the this compound molecule, leading it to emit fluorescence in the green (FITC) and red (PE) spectra.[2] To mitigate this, minimize the time the cells are exposed to the UV laser during acquisition. Consider acquiring data from the other channels before the UV-excited channel if your instrument allows for sequential acquisition.
Q2: Should I use compensation beads or cells for my this compound single-stain control?
A2: For DNA-binding dyes, using cells is generally recommended. The fluorescence intensity of this compound is proportional to the amount of DNA in the nucleus, which varies between cells in different phases of the cell cycle (G1, S, G2/M). Using cells will provide a more accurate representation of the staining in your experimental samples. Compensation beads are not suitable for DNA content dyes.
Q3: My compensation looks correct for brightly stained cells, but my dim populations appear overcompensated. What should I do?
A3: This can happen if the positive control used for compensation is significantly brighter than your experimental sample. Ensure that your single-stained this compound control has a similar brightness to your fully stained sample. You may need to titrate the concentration of the dye used for the compensation control to achieve this.
Q4: Can I use the same compensation matrix for different experiments?
A4: It is not recommended. Compensation settings are specific to the instrument's configuration (lasers, filters, and PMT voltages) and the set of fluorochromes used in your panel. Any changes to these parameters will require a new compensation matrix to be calculated. It is best practice to run single-stain controls and calculate a new compensation matrix for each experiment.
Q5: How can I be sure my compensation is correct?
A5: After applying the compensation matrix, examine bivariate dot plots of each compensated parameter against all other parameters. For a correctly compensated sample, a positive population for one fluorochrome should appear as a horizontal or vertical line, not a diagonal one, when plotted against another fluorochrome. The median fluorescence intensity of the positive population in its primary channel should not change its median in any other channel.
References
ortho-iodoHoechst 33258 artifacts and how to avoid them
Welcome to the technical support center for ortho-iodoHoechst 33258. This guide provides troubleshooting advice and frequently asked questions to help you mitigate common artifacts and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound for nuclear staining.
Issue 1: I see unexpected green and/or red fluorescence in my sample after UV excitation.
-
Question: Why am I observing fluorescence in channels other than blue when I'm only using a blue nuclear stain?
-
Answer: This phenomenon is likely due to photoconversion. UV excitation, particularly from mercury arc lamps, can induce a chemical change in Hoechst dyes, causing them to emit green and red fluorescence.[1][2] This can lead to increased background noise or be misinterpreted as a positive signal in your green or red channels.
Solutions:
-
Change your imaging sequence: If using a widefield microscope with a mercury arc lamp, always image the Hoechst channel last to prevent photoconversion from affecting your other channels.[1]
-
Use a different light source: A 405 nm confocal laser is less likely to cause photoconversion compared to broad-spectrum UV light from a mercury lamp.[1]
-
Move to an unexposed area: After focusing on the Hoechst-stained nuclei using UV light, move to an adjacent, unexposed field of view before capturing images in other channels.[1]
-
Issue 2: My fluorescent signal is fading rapidly during imaging.
-
Question: The fluorescence of my stained nuclei is disappearing quickly under illumination. How can I prevent this?
-
Answer: This issue is known as photobleaching, the irreversible photochemical destruction of a fluorophore. It is particularly noticeable with intense illumination and high magnification.[3]
Solutions:
-
Use an anti-fade mounting medium: Incorporating an antioxidant in the mounting medium can significantly reduce photobleaching.[3] Common anti-fade agents include p-phenylenediamine (B122844) (PPD) and n-propyl gallate (NPG).[3]
-
Minimize exposure time: Reduce the time your sample is exposed to excitation light by using the lowest possible exposure settings and keeping the shutter closed when not actively acquiring images.
-
Use a neutral density filter: If the excitation light is too intense, use a neutral density filter to reduce its power.
-
Issue 3: I am observing weak or no nuclear staining in my live cells.
-
Question: Why are my live cells not staining properly with this compound?
-
Answer: This could be due to several factors, including suboptimal staining conditions or issues with cell permeability. Hoechst 33258 is known to be less cell-permeant than its counterpart, Hoechst 33342.[4][5]
Solutions:
-
Optimize dye concentration: The optimal concentration can vary between cell types. It is recommended to perform a titration to find the lowest effective concentration, typically in the range of 0.5 to 5 µM.[5]
-
Increase incubation time: If the staining is weak, try extending the incubation period. A typical incubation time is between 15 and 60 minutes.[5]
-
Ensure optimal pH: The fluorescence of Hoechst dyes is pH-dependent, with higher intensity at a more acidic pH.[4][6] Ensure your staining buffer is at an optimal pH, typically around 7.4 for live cells.[5]
-
Issue 4: I suspect my results are confounded by non-specific binding.
-
Question: Could this compound be binding to molecules other than nuclear DNA?
-
Answer: Yes, while Hoechst dyes preferentially bind to the minor groove of A-T rich DNA, they have also been shown to bind to other molecules, such as RNA, which can lead to off-target signals.[6][7][8] For example, Hoechst 33258 has been shown to bind to thymidylate synthase (TS) mRNA.[7][8]
Solutions:
-
Perform appropriate controls: Use control samples without the target of interest to assess the level of non-specific binding.
-
Optimize washing steps: Ensure adequate washing after staining to remove unbound or loosely bound dye.[6]
-
Consider the experimental context: Be aware of potential off-target binding, especially in experiments where RNA localization or function is being studied.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound action?
A1: this compound is a fluorescent dye that binds to the minor groove of DNA, with a preference for A-T rich regions.[6][9] This binding significantly enhances its fluorescence, making it a useful tool for visualizing cell nuclei.[6]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The spectral properties of this compound are similar to other Hoechst dyes. The excitation maximum is around 352 nm (UV), and the emission maximum is around 461 nm (blue).[5]
Q3: Is this compound suitable for long-term live-cell imaging?
A3: Caution should be exercised when using this compound for long-term live-cell imaging. Because it binds to DNA, it can interfere with DNA replication and cell division.[4] This can lead to cytotoxicity and may affect the normal physiology of the cells. For long-term studies, it is advisable to use the lowest possible concentration and consider alternative, less toxic nuclear stains.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO or water to create a stock solution.[5] It is recommended to store the stock solution at 4°C or -20°C, protected from light, and to avoid repeated freeze-thaw cycles.[6][9] For working solutions, dilute the stock solution in a suitable buffer, such as PBS or serum-free medium.[6]
Q5: Are there any alternatives to this compound that can help avoid some of these artifacts?
A5: Yes, for instance, to avoid the issue of UV-induced photoconversion, you could consider using far-red nuclear stains like RedDot™1 (for live cells) or RedDot™2 (for fixed cells).[1] These dyes are excited in the far-red spectrum, thus bypassing the need for UV excitation.[1] However, it is important to note that some alternatives may have their own limitations, such as higher cytotoxicity compared to Hoechst dyes.[1]
Quantitative Data
Table 1: Binding Affinity of Hoechst 33258
| Target Molecule | Dissociation Constant (Kd) | Notes |
| Thymidylate Synthase (TS) mRNA | ~60 nM | Binding is competitive with aminoglycosides.[7][8] |
| Calf Thymus DNA | Varies with conditions | Osmolytes can alter binding affinity.[10] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
-
When cells have reached the desired confluency, remove the culture medium.
-
Prepare a working solution of this compound at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS or serum-free medium).
-
Add 100 µL of the working solution to the coverslip, ensuring the cells are completely covered.
-
Incubate at room temperature for 3-10 minutes, protected from light.[6]
-
Aspirate the staining solution and wash the cells twice with fresh medium or PBS for 5 minutes each time.[6]
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a UV filter set.
Protocol 2: Staining of Suspension Cells
-
Harvest suspension cells and pellet them by centrifugation at 1000 x g for 3-5 minutes at 4°C.[6]
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[6]
-
Resuspend the cell pellet to a density of approximately 1x10^6 cells/mL.[6]
-
Add 1 mL of a 1-5 µg/mL this compound working solution to the cell suspension.
-
Incubate at room temperature for 3-10 minutes, protected from light.[6]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[6]
-
Wash the cells twice with PBS, centrifuging after each wash.[6]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[6]
Visual Guides
Caption: Troubleshooting workflow for photoconversion artifacts.
Caption: General experimental workflow for cell staining.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Hoechst 33258 staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific binding of Hoechst 33258 to site 1 thymidylate synthase mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating ortho-iodoHoechst 33258 as a Nuclear Stain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ortho-iodoHoechst 33258 as a potential nuclear stain, benchmarking its expected properties against established fluorescent nuclear stains such as Hoechst 33342, DAPI (4',6-diamidino-2-phenylindole), and Propidium Iodide (PI). Due to limited direct experimental data on this compound, this document outlines a validation framework and presents a comparison based on the known characteristics of the Hoechst dye family and available information.
Introduction to this compound
This compound is a derivative of the well-known bis-benzimidazole dye, Hoechst 33258.[1][2] Hoechst dyes are minor groove-binding agents that show a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][3] Upon binding to DNA, their fluorescence quantum yield increases significantly, making them effective for visualizing cell nuclei.[3][4] As a member of the Hoechst family, this compound is anticipated to be a live-cell permeable nuclear marker.[1] However, it is crucial to experimentally validate its performance, including its selectivity for nuclear DNA. One study involving radioiodinated Hoechst 33258 suggested a lack of selective binding to nuclear DNA in specific cell types, highlighting the importance of empirical validation for any new derivative.[2]
Comparative Analysis of Nuclear Stains
The selection of a nuclear stain is contingent on the specific experimental requirements, such as whether the cells are live or fixed, and the instrumentation available. Below is a summary of the key characteristics of this compound and other commonly used nuclear stains.
| Feature | This compound (Expected) | Hoechst 33342 | DAPI | Propidium Iodide (PI) |
| Cell Permeability | Expected to be cell-permeable[1] | Cell-permeant[4][5][6][7] | Generally cell-impermeant, but can enter live cells at higher concentrations[5][6][8] | Cell-impermeant[9][10][11] |
| Binding Target | A-T rich regions of dsDNA[1] | A-T rich regions of dsDNA[3] | A-T rich regions of dsDNA[12] | Intercalates between DNA bases with little sequence preference; also binds to RNA[9][10] |
| Excitation Max (DNA-bound) | ~350 nm | ~350 nm[3] | ~358 nm | ~535 nm[10][11] |
| Emission Max (DNA-bound) | ~461 nm | ~461 nm[3] | ~461 nm | ~617 nm[10][11] |
| Primary Application | Live-cell nuclear staining (requires validation) | Live and fixed cell nuclear staining[3] | Primarily fixed cell nuclear staining[5][6] | Staining of dead or membrane-compromised cells; cell cycle analysis in fixed cells[9][10][13] |
| Cytotoxicity | Expected to have some level of cytotoxicity, as with other Hoechst dyes[7] | Can be toxic to cells over long exposure times and can disrupt DNA replication[7][14] | Generally considered less toxic than Hoechst for live-cell imaging, but still can affect cell health. | Not applicable for live-cell staining. |
Experimental Protocols
Comprehensive validation of this compound requires a series of experiments to characterize its spectral properties, determine optimal staining conditions, and assess its suitability for various applications.
General Staining Protocol for this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like DMSO or deionized water. Store at 4°C or -20°C, protected from light.[1]
-
Preparation of Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a working concentration. A starting concentration of 1-10 µg/mL is recommended.[1]
-
Cell Staining (Adherent Cells): a. Culture cells on coverslips or in imaging plates. b. Remove the culture medium and wash the cells once with PBS. c. Add the working solution to the cells and incubate for 3-10 minutes at room temperature or 37°C.[1] d. Remove the staining solution and wash the cells twice with PBS or culture medium.[1]
-
Cell Staining (Suspension Cells): a. Pellet the cells by centrifugation. b. Resuspend the cells in the working solution and incubate for 3-10 minutes.[1] c. Pellet the cells again and wash twice with PBS or culture medium.[1] d. Resuspend the cells in a suitable buffer for analysis.
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for UV excitation and blue emission.
Protocol for Comparative Staining with Hoechst 33342
To directly compare the performance of this compound with Hoechst 33342, a side-by-side staining experiment is recommended.
-
Plate cells in a multi-well imaging plate.
-
Prepare working solutions of both this compound and Hoechst 33342 at various concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Treat separate wells with each dye at each concentration and incubate for the same duration (e.g., 10 minutes).
-
Wash the cells as described in the general protocol.
-
Image all wells using identical microscope settings (e.g., exposure time, gain).
-
Analyze the images for staining intensity, nuclear morphology, and any signs of cytotoxicity.
Protocol for Assessing Cell Permeability and Viability (Comparison with Propidium Iodide)
This experiment helps to determine if this compound is membrane-permeant and stains viable cells, in contrast to a viability dye like Propidium Iodide.
-
Prepare a working solution containing both this compound and Propidium Iodide.
-
Treat a cell population with a cytotoxic agent to induce cell death in a subset of the cells.
-
Incubate the mixed population of live and dead cells with the dual-stain solution for 15 minutes.
-
Image the cells using appropriate filter sets for both blue (this compound) and red (Propidium Iodide) fluorescence.
-
Analyze the co-localization of the two stains. Live cells should ideally only stain with this compound, while dead cells will stain with both.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating a new nuclear stain and the decision-making process for selecting an appropriate stain.
Caption: Experimental workflow for validating this compound.
Caption: Decision tree for selecting a nuclear stain.
Conclusion
This compound holds promise as a nuclear stain for live-cell imaging, owing to its heritage within the Hoechst dye family. However, the introduction of an iodine atom may alter its binding affinity, cell permeability, and spectral properties. Therefore, rigorous experimental validation is paramount before its adoption in routine laboratory use. The protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate this compound and determine its suitability for their specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 6. selectscience.net [selectscience.net]
- 7. interchim.fr [interchim.fr]
- 8. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Propidium iodide - Wikipedia [en.wikipedia.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Staining cells with DAPI or Hoechst - PombeNet Forsburg Lab [dornsife.usc.edu]
Comparative Guide to DNA-Binding Dyes: Ortho-iodoHoechst 33258, Hoechst 33258, and DAPI
This guide provides a detailed comparison of the DNA-binding dye ortho-iodoHoechst 33258 with its parent compound, Hoechst 33258, and another commonly used nuclear stain, DAPI. The focus is on their specificity, off-target binding, and unique functional characteristics relevant to researchers, scientists, and drug development professionals.
Introduction
Hoechst 33258 and DAPI are well-established fluorescent dyes that bind to the minor groove of DNA, with a preference for AT-rich regions. They are widely used for nuclear counterstaining in fluorescence microscopy and flow cytometry.[1] this compound is a derivative of Hoechst 33258, distinguished by an iodine atom at the ortho position of the phenyl ring. This structural modification significantly alters its properties, conferring potent photosensitizing capabilities.
Specificity and DNA Binding
All three dyes exhibit a strong preference for binding to the minor groove of AT-rich DNA sequences.[1][2] The binding is primarily driven by van der Waals forces and hydrogen bonds between the dye molecule and the DNA base pairs.
Hoechst 33258 and DAPI: These dyes typically require a sequence of at least three consecutive AT base pairs for efficient binding.[2] Their binding is generally considered non-intercalative and does not significantly distort the DNA double helix.
Off-Target Binding
Hoechst 33258 and DAPI: While primarily known as DNA binders, at higher concentrations, Hoechst dyes can exhibit off-target effects, including interactions with other cellular components and potential cytotoxicity.[3]
This compound: There is limited specific information available regarding the off-target binding of this compound to proteins or other cellular macromolecules. However, its structural similarity to Hoechst 33258 suggests that similar off-target interactions might occur, particularly at higher concentrations. The primary off-target effect of concern for this compound is its photosensitizing activity, which can lead to non-specific cellular damage upon exposure to light.
Unique Feature: Photosensitization and DNA Cleavage
The most striking difference of this compound is its ability to act as a potent photosensitizer. Upon excitation with UVA light, it can induce single-strand breaks in DNA.
-
Mechanism: The prevailing hypothesis is that UVA light causes the dehalogenation of the iodine atom, leading to the formation of a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, ultimately resulting in strand cleavage.
-
Enhanced Activity: The ortho position of the iodine atom is crucial for this high activity. This compound is significantly more potent at inducing DNA cleavage than its meta and para isomers, as well as the parent iodoHoechst 33258 compound.
-
Distinct Cleavage Site: The mechanism of DNA strand breakage by the ortho-isomer is also unique. Evidence suggests that it primarily attacks the 1'-deoxyribosyl carbon, whereas other isomers and iodoHoechst 33258 tend to attack the 5'-carbon.
This photosensitizing property makes this compound a valuable tool for studying DNA damage and repair, and for potential applications in photodynamic therapy.
Data Presentation
Table 1: Comparison of DNA-Binding Dye Properties
| Property | This compound | Hoechst 33258 | DAPI |
| Binding Site | Minor groove of AT-rich DNA | Minor groove of AT-rich DNA | Minor groove of AT-rich DNA |
| Binding Specificity | Prefers sequences of 3 or more consecutive AT base pairs | Prefers sequences of 3 or more consecutive AT base pairs[2] | Prefers sequences of 3 or more consecutive AT base pairs |
| Binding Affinity (Kd) | Not quantitatively reported, likely lower than Hoechst 33258 due to steric hindrance | ~1-10 nM (high affinity) | Similar to Hoechst 33258 |
| Photosensitization | Potent UVA-induced DNA cleavage | Minimal | Minimal |
| Primary Cytotoxicity | Phototoxicity upon UVA exposure | Concentration-dependent | Concentration-dependent |
| Cell Permeability | Permeable | Permeable | Less permeable than Hoechst dyes |
Experimental Protocols
Protocol 1: Staining of Live Cells with Hoechst Dyes
-
Prepare Staining Solution: Dilute the stock solution of Hoechst 33258 or this compound in an appropriate cell culture medium to a final concentration of 1-5 µg/mL.
-
Cell Preparation: Grow cells on a suitable imaging dish or slide.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging: Image the cells using a fluorescence microscope with a UV excitation filter.
Protocol 2: In Vitro DNA Photocleavage Assay with this compound
-
Reaction Mixture: Prepare a reaction mixture containing plasmid DNA (e.g., pBR322) and this compound in a suitable buffer (e.g., Tris-EDTA).
-
Incubation: Incubate the mixture in the dark to allow for dye binding to the DNA.
-
UVA Irradiation: Expose the samples to a controlled dose of UVA light (e.g., 365 nm). Include a dark control that is not irradiated.
-
Analysis: Analyze the DNA cleavage by agarose (B213101) gel electrophoresis. Single-strand breaks will convert the supercoiled plasmid DNA into the relaxed circular form.
-
Quantification: Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of DNA cleavage.
Mandatory Visualization
Caption: Mechanism of DNA photocleavage by this compound.
Caption: Workflow for comparing DNA binding and phototoxicity.
References
- 1. Hoechst 33258 photosensitization of 5-iododeoxyuridine-substituted DNA to 365 nm light: dependence of dehalogenation on the dye-to-nucleotide ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Photostability of ortho-iodoHoechst 33258: A Comparative Analysis with Common DNA-Binding Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for DNA visualization is a critical step that can significantly impact experimental outcomes. Photostability, the ability of a dye to resist photochemical degradation upon exposure to light, is a key performance parameter. This guide provides a comparative overview of the photostability of ortho-iodoHoechst 33258 against other widely used DNA-binding dyes, namely Hoechst 33258 and DAPI.
Quantitative Comparison of Common DNA-Binding Dyes
The following table summarizes key photophysical and binding properties of Hoechst 33258 and DAPI. This data is essential for understanding their performance in fluorescence microscopy applications.
| Property | Hoechst 33258 | DAPI (4',6-diamidino-2-phenylindole) | This compound |
| Excitation Max (nm) | ~352 (bound to DNA) | ~358 (bound to DNA) | Not explicitly reported, expected to be similar to Hoechst 33258 |
| Emission Max (nm) | ~461 (bound to DNA) | ~461 (bound to DNA) | Not explicitly reported, expected to be similar to Hoechst 33258 |
| Binding Preference | AT-rich regions of the DNA minor groove | AT-rich regions of the DNA minor groove | AT-rich regions of the DNA minor groove |
| Photostability | Subject to photobleaching and photoconversion under UV exposure.[1][2] | Generally considered more photostable than Hoechst dyes, but also undergoes photoconversion.[1] | Data not available, but iodination may influence photostability. Studies on halogenated DNA suggest that the presence of iodine can lead to fluorescence quenching and accelerated photochemical destruction of Hoechst 33258.[3] |
| Photoconversion | Yes, UV exposure can induce a shift to green-emitting forms.[1][2][4][5] | Yes, UV exposure can lead to the formation of green and red fluorescent species.[1] | Not reported. |
The Impact of Iodination on Photostability
The introduction of an iodine atom to the Hoechst 33258 structure in the ortho position is primarily investigated for its applications in UVA phototherapy.[6] The phototoxicity of ortho-iodoHoechst is attributed to the efficient dehalogenation upon UVA exposure, leading to the formation of a carbon-centered radical that can induce DNA damage.[6] This inherent photoreactivity suggests that this compound may exhibit lower photostability compared to its non-iodinated counterpart.
One study investigating the interaction of Hoechst 33258 with halogenated DNA found that the fluorescence of the dye was quenched and its photochemical destruction was accelerated.[3] This finding supports the hypothesis that the iodine atom in this compound could act as a heavy atom, potentially promoting intersystem crossing and leading to a higher probability of photochemical reactions that result in photobleaching. However, without direct experimental data, this remains a topic for further investigation.
Experimental Protocols for Assessing Photostability
A standardized method for quantifying the photostability of fluorescent dyes is crucial for objective comparison. The following outlines a general experimental protocol for measuring photobleaching rates.
Sample Preparation
-
Cell Culture and Staining:
-
Culture cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes suitable for high-resolution microscopy.
-
Incubate the cells with the DNA-binding dyes (this compound, Hoechst 33258, DAPI) at their respective optimal concentrations.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound dye.
-
Add fresh culture medium or a suitable imaging buffer to the dish.
-
-
DNA Solution:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TE buffer).
-
Add the fluorescent dyes to the DNA solution at a concentration that ensures saturation of binding sites.
-
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser) and filter sets for the specific dyes.
-
Use a high numerical aperture objective lens (e.g., 60x or 100x oil immersion) for imaging.
-
-
Image Acquisition Parameters:
-
Set the excitation intensity, exposure time, and gain to levels that provide a good signal-to-noise ratio without causing immediate photobleaching.
-
Acquire a time-lapse series of images of the stained cells or DNA solution. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested.
-
Data Analysis
-
Quantification of Fluorescence Intensity:
-
Use image analysis software (e.g., ImageJ, FIJI) to measure the mean fluorescence intensity of the stained nuclei or the DNA solution in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity of a region without stained material.
-
-
Calculation of Photobleaching Rate:
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the process and the comparative framework, the following diagrams are provided.
Conclusion
The selection of a DNA-binding dye for fluorescence microscopy requires careful consideration of its photophysical properties. While Hoechst 33258 and DAPI are well-characterized, with DAPI generally exhibiting greater photostability, the photostability of this compound remains an area requiring direct experimental investigation. The inherent photoreactivity of the iodo-substituent, as suggested by its use in phototherapy, points towards a potentially lower photostability compared to the parent Hoechst 33258 molecule. Researchers using this compound are encouraged to perform their own photostability assessments using standardized protocols to ensure the reliability and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence study of the binding of Hoechst 33258 and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 6. In silico investigation of DNA minor groove binding bibenzimidazoles in the context of UVA phototherapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Nuclear Landscape: A Guide to Long-Term Live-Cell Imaging Alternatives to ortho-iodoHoechst 33258
For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the choice of a nuclear stain is critical. An ideal probe should offer high specificity, photostability, and minimal cytotoxicity to ensure the integrity of experimental data over extended periods. While ortho-iodoHoechst 33258 and the more common Hoechst 33342 are widely used, their potential for phototoxicity and cytotoxic effects can compromise long-term studies. This guide provides a comprehensive comparison of viable alternatives, presenting their performance characteristics, supporting experimental data, and detailed protocols to aid in the selection of the most suitable nuclear stain for your research needs.
The Challenge of Long-Term Nuclear Staining
Long-term live-cell imaging presents a unique set of challenges. The repeated exposure to excitation light required for time-lapse microscopy can lead to phototoxicity, causing cellular stress, altered behavior, and even cell death. Furthermore, the persistent presence of a fluorescent dye in the cellular environment can induce cytotoxicity, interfering with normal cellular processes such as proliferation and differentiation. Therefore, selecting a nuclear stain with low phototoxicity and cytotoxicity is paramount for obtaining reliable and reproducible data in longitudinal studies.
Comparative Analysis of Leading Alternatives
Several alternative nuclear stains have emerged, offering improved characteristics for long-term live-cell imaging. This section provides a detailed comparison of some of the most promising options.
Key Performance Metrics
The following table summarizes the key performance metrics of selected alternatives to this compound. These dyes have been chosen based on their commercial availability and reported suitability for long-term imaging.
| Dye Name | Excitation (nm) | Emission (nm) | Cell Permeability | Reported Biocompatibility for Long-Term Imaging | Key Features |
| NucSpot® Live 488 [1][2] | 503 | 518 | Permeant | Low toxicity, suitable for imaging up to 72 hours.[3] | Green fluorescence, no-wash staining.[3] |
| NucSpot® Live 650 [3] | 650 | 675 | Permeant | Low cytotoxicity, suitable for longer-term imaging compared to DRAQ5™.[3] | Far-red fluorescence, compatible with super-resolution microscopy (SIM, STED).[3][4] |
| CellTracker™ Deep Red [5][6][7] | ~630 | ~650 | Permeant | Low cellular toxicity, well-retained in cells for at least 72 hours.[5][6] | Covalently binds to intracellular proteins, stable and well-retained.[5][8] |
| NucleoLIVE™ Dyes [9][10] | 568 | 590 | Permeant | Non-toxic, suitable for week-long assays.[9] | Mix-and-read, no-wash protocol.[9] |
| SiR-DNA (SiR-Hoechst) [11][12] | 652 | 672 | Permeant | Minimal toxicity reported, but can induce DNA damage and G2 arrest at sub-micromolar concentrations.[11][13][14] | Far-red fluorescence, compatible with super-resolution microscopy (STED & SIM).[12] |
| DRAQ5™ | 617, 665 | 701 | Permeant | Ultimately cytotoxic due to irreversible DNA binding; suitable for short-term live imaging (<2 hours). | Far-red fluorescence, rapid staining. |
| RedDot™1 [4] | 662 | 694 | Permeant | Shows cytotoxicity within 4 hours of staining.[4] | Far-red fluorescence. |
| TO-PRO®-3 [15] | 642 | 661 | Impermeant | Primarily a dead cell stain, but can be used for nuclear counterstaining in fixed and permeabilized cells. | Far-red fluorescence, high affinity for dsDNA.[15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for some of the leading alternatives.
NucSpot® Live Staining Protocol
This protocol is a general guideline for using NucSpot® Live dyes for live-cell imaging.
-
Preparation of Staining Solution: Dilute the 1000X NucSpot® Live stock solution to a 1X final concentration in the desired cell culture medium.
-
Cell Staining: Replace the existing culture medium with the staining solution.
-
Incubation: Incubate the cells for at least 15 minutes at 37°C, protected from light. For some cell types, the included verapamil (B1683045) solution can be added to the staining solution to improve dye retention.
-
Imaging: Image the cells directly without a wash step. For long-term imaging, the dye can be left in the culture medium.
CellTracker™ Deep Red Staining Protocol
This protocol is adapted for long-term cell tracking using CellTracker™ Deep Red.
-
Reagent Preparation: Prepare a 1 mM stock solution of CellTracker™ Deep Red in high-quality, anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final working concentration of 250 nM to 1 µM in serum-free medium. The optimal concentration should be determined empirically, but lower concentrations are recommended for long-term studies.[7][8]
-
Cell Labeling:
-
For adherent cells, replace the culture medium with the pre-warmed working solution and incubate for 30-45 minutes at 37°C.
-
For suspension cells, centrifuge the cells, resuspend in the pre-warmed working solution, and incubate for 30-45 minutes at 37°C.
-
-
Wash: Replace the loading solution with fresh, pre-warmed complete culture medium.
-
Imaging: Cells can be imaged after a recovery period (e.g., 30 minutes). The signal is retained for at least 72 hours.[5][6]
NucleoLIVE™ Dye Staining Protocol
This protocol is for the use of NucleoLIVE™ dyes in long-term, no-wash imaging assays.
-
Staining Solution Preparation: Dilute the 1000X NucleoLIVE™ stock solution to a 1X final concentration in the normal culture medium. For imaging longer than 24 hours, lower concentrations (e.g., 1:2000 to 1:5000) can be used.
-
Cell Staining: Replace the cell medium with the prepared staining solution.
-
Incubation: Incubate at 37°C for at least 4 hours.
-
Imaging: Image the live cells directly without washing out the excess probe.
SiR-DNA (SiR-Hoechst) Staining Protocol
This protocol provides guidance for using SiR-DNA in live-cell imaging.
-
Stock Solution: Prepare a stock solution of SiR-DNA in anhydrous DMSO.
-
Staining Solution: Dilute the SiR-DNA stock solution to the desired concentration in cell culture medium. For initial experiments, 1-3 µM is recommended. For long-term imaging (>12 hours), concentrations of 250 nM or lower are advised to minimize potential DNA damage and cell cycle arrest.[12]
-
Cell Labeling: Add the staining solution to the cells and incubate for the recommended time (e.g., 0.5-1 hour for >1 µM, longer for lower concentrations).[12]
-
Imaging: Cells can be imaged immediately without washing. A wash step may improve the signal-to-noise ratio. It is recommended to keep the probe concentration at or below 1 µM in the imaging medium for time-lapse experiments.[12]
Visualizing Experimental Workflows and Cellular Effects
To provide a clearer understanding of the experimental processes and potential cellular consequences of using these dyes, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate nuclear stain is a critical decision for the success of long-term live-cell imaging studies. While traditional dyes like Hoechst have been workhorses in the field, a new generation of probes offers significant advantages in terms of lower cytotoxicity and enhanced photostability. Dyes such as NucSpot® Live, CellTracker™ Deep Red, and NucleoLIVE™ present compelling alternatives for extended time-lapse experiments. However, as with any reagent, it is crucial for researchers to empirically determine the optimal staining conditions and validate the chosen dye's lack of perturbation in their specific experimental system. This guide provides a starting point for navigating the available options and making an informed choice to ensure the acquisition of high-quality, reliable data from your long-term live-cell imaging experiments.
References
- 1. biotium.com [biotium.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. biotium.com [biotium.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. saguarobio.com [saguarobio.com]
- 10. saguarobio.com [saguarobio.com]
- 11. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spirochrome.com [spirochrome.com]
- 13. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to ortho-iodoHoechst 33258 and Other Fluorescent Dyes for Quantitative DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ortho-iodoHoechst 33258 with other widely used fluorescent dyes, PicoGreen and SYBR Green I, for the quantitative analysis of double-stranded DNA (dsDNA). The selection of an appropriate DNA quantification method is critical for the accuracy and reliability of many downstream applications in molecular biology, including next-generation sequencing, PCR, and cloning. This document presents a detailed overview of the performance, protocols, and mechanisms of these dyes to aid in selecting the most suitable reagent for your specific research needs.
Disclaimer: Direct quantitative performance data for this compound is limited in the public domain. Therefore, this guide utilizes data for its parent compound, Hoechst 33258, as a close proxy. It is recommended to perform an internal validation of this compound for your specific application.
Performance Comparison
The choice of a fluorescent dye for DNA quantification significantly impacts the sensitivity, accuracy, and dynamic range of the assay. The following table summarizes the key performance characteristics of Hoechst 33258 (as a proxy for this compound), PicoGreen, and SYBR Green I.
| Feature | Hoechst 33258 (proxy for this compound) | PicoGreen | SYBR Green I |
| Limit of Detection | ~10 ng/mL[1] | As low as 25 pg/mL[2][3][4] | As low as 20 pg/µL |
| Dynamic Range | 10 ng/mL to 1 µg/mL[1] | 25 pg/mL to 1,000 ng/mL[2] | 0.25 - 2,500 pg/µL |
| Selectivity | Preferentially binds to dsDNA[1] | Highly selective for dsDNA over ssDNA and RNA[5] | Preferentially binds to dsDNA |
| Fluorescence Enhancement | ~30-fold upon binding to DNA[1] | >1000-fold upon binding to dsDNA | >1000-fold upon binding to dsDNA[5] |
| Excitation/Emission Maxima (bound to dsDNA) | ~360 nm / ~460 nm[1] | ~480 nm / ~520 nm[5] | ~497 nm / ~520 nm[5] |
| Mechanism of Action | Minor groove binding at A-T rich regions[1] | Intercalation between base pairs of dsDNA[5] | Intercalation between base pairs of dsDNA[5] |
Mechanism of Action: Visualizing DNA Binding
The interaction of these fluorescent dyes with DNA is fundamental to their application in quantification. The following diagrams illustrate the binding mechanisms.
Caption: DNA binding mechanisms of Hoechst 33258 and intercalating dyes.
Experimental Protocols
Accurate and reproducible DNA quantification relies on meticulous experimental execution. Below are detailed protocols for using Hoechst 33258, PicoGreen, and SYBR Green I.
Protocol 1: DNA Quantification with Hoechst 33258
This protocol is adapted for a standard fluorometer.
Materials:
-
Hoechst 33258 stock solution (1 mg/mL)
-
10x TNE buffer (100 mM Tris-HCl, 10 mM EDTA, 2 M NaCl, pH 7.4)
-
1x TNE buffer (diluted from 10x stock)
-
dsDNA standard (e.g., Calf Thymus DNA)
-
Nuclease-free water
-
Fluorometer and appropriate cuvettes
Procedure:
-
Prepare a 1x TNE working buffer: Dilute the 10x TNE buffer 1:10 with nuclease-free water.
-
Prepare a Hoechst 33258 working solution: Dilute the 1 mg/mL stock solution to the desired final concentration in 1x TNE buffer. A common working concentration is 1 µg/mL. Protect the working solution from light.
-
Prepare DNA standards: Create a dilution series of your dsDNA standard in 1x TNE buffer. The concentration range should encompass the expected concentration of your unknown samples (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare samples: Dilute your unknown DNA samples in 1x TNE buffer to fall within the linear range of the assay.
-
Assay setup:
-
In a microplate or cuvettes, add a fixed volume of the Hoechst 33258 working solution.
-
Add an equal volume of your DNA standards and unknown samples to the respective wells/cuvettes.
-
Include a blank control containing 1x TNE buffer instead of DNA.
-
-
Incubation: Incubate the plate/cuvettes at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with excitation at approximately 360 nm and emission at approximately 460 nm.
-
Data Analysis: Subtract the blank reading from all measurements. Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
Protocol 2: DNA Quantification with PicoGreen
This protocol is a general guideline and may need optimization.
Materials:
-
PicoGreen dsDNA Quantitation Reagent
-
20x TE buffer (200 mM Tris-HCl, 20 mM EDTA, pH 7.5)
-
1x TE buffer (diluted from 20x stock)
-
dsDNA standard (e.g., Lambda DNA)
-
Nuclease-free water
-
Fluorometer or microplate reader
Procedure:
-
Prepare 1x TE buffer: Dilute the 20x TE buffer 1:20 with nuclease-free water.
-
Prepare PicoGreen working solution: On the day of use, dilute the PicoGreen reagent 1:200 in 1x TE buffer. This solution should be protected from light.
-
Prepare DNA standards: Create a dilution series of your dsDNA standard in 1x TE buffer, ranging from approximately 25 pg/mL to 1000 ng/mL.
-
Prepare samples: Dilute your unknown DNA samples in 1x TE buffer.
-
Assay setup (for 96-well plate):
-
Add 100 µL of the diluted DNA standards and samples to individual wells of a black 96-well microplate.
-
Add 100 µL of the PicoGreen working solution to each well.
-
Include a blank control with 100 µL of 1x TE buffer and 100 µL of PicoGreen working solution.
-
-
Incubation: Incubate for 2-5 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis: Similar to the Hoechst 33258 protocol, generate a standard curve and determine the concentration of your unknown samples.
Protocol 3: DNA Quantification with SYBR Green I
This protocol is a general guideline and may need optimization.
Materials:
-
SYBR Green I nucleic acid gel stain (typically 10,000x in DMSO)
-
1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
dsDNA standard (e.g., Lambda DNA)
-
Nuclease-free water
-
Fluorometer or microplate reader
Procedure:
-
Prepare a 100x SYBR Green I working stock: Dilute the 10,000x stock 1:100 in 1x TE buffer. Aliquot and store at -20°C.
-
Prepare a 1x SYBR Green I working solution: On the day of use, dilute the 100x working stock to 1x in 1x TE buffer. Protect from light.
-
Prepare DNA standards: Create a dilution series of your dsDNA standard in 1x TE buffer.
-
Prepare samples: Dilute your unknown DNA samples in 1x TE buffer.
-
Assay setup (for 96-well plate):
-
Add your DNA standards and samples to the wells of a black 96-well plate.
-
Add an equal volume of the 1x SYBR Green I working solution to each well.
-
Include a blank control with 1x TE buffer and the SYBR Green I working solution.
-
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence with excitation at ~497 nm and emission at ~520 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of your unknown samples as described previously.
Experimental Workflow
The general workflow for quantitative DNA analysis using these fluorescent dyes is outlined below.
Caption: General workflow for DNA quantification using fluorescent dyes.
Conclusion
The choice between this compound (represented by Hoechst 33258), PicoGreen, and SYBR Green I depends on the specific requirements of the experiment.
-
Hoechst 33258 is a cost-effective option suitable for applications where high sensitivity is not the primary concern. Its preference for A-T rich regions should be considered when selecting a DNA standard.
-
PicoGreen offers superior sensitivity and a broad dynamic range, making it an excellent choice for quantifying low-concentration samples with high accuracy. Its high selectivity for dsDNA is advantageous when working with samples containing RNA or ssDNA contaminants.[5]
-
SYBR Green I provides a good balance of sensitivity and cost-effectiveness. While highly sensitive, its potential for some interaction with ssDNA and RNA should be taken into account for certain sample types.
Ultimately, for critical applications, it is always recommended to validate the chosen dye and protocol with your specific samples and experimental conditions to ensure optimal performance and data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterisation of Hoechst 33258 Analogues and Their Interactions with DNA - ProQuest [proquest.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of ortho-iodoHoechst 33258
Essential guidance for the safe handling and disposal of ortho-iodoHoechst 33258, ensuring the protection of laboratory personnel and the environment.
This compound, a fluorescent dye used for DNA staining, requires careful handling and disposal due to its potential hazards as an intercalating agent. Adherence to proper disposal protocols is crucial to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Hazard Profile of Hoechst Dyes
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Aquatic Hazard | Slightly hazardous for water; large quantities should not enter waterways.[1] |
Step-by-Step Disposal Protocol
The following protocols are based on general best practices for the disposal of intercalating dyes and hazardous chemical waste. Always consult your institution's specific safety guidelines and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound in any form (stock solution, diluted solution, or contaminated materials), it is imperative to wear appropriate PPE:
-
Nitrile gloves
-
Safety goggles or glasses
-
Laboratory coat
Disposal of Liquid Waste
Liquid waste includes stock solutions, working solutions, and the first rinse of contaminated containers.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3] Do not pour liquid waste containing this dye down the drain. [1][4]
Disposal of Solid Waste
Solid waste includes contaminated consumables such as gels, pipette tips, gloves, and paper towels.
-
Segregation: All solid waste that has come into contact with this compound must be segregated from non-hazardous laboratory trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the solid hazardous waste through your institution's EHS office, following their specific procedures for chemically contaminated waste.
Disposal of Contaminated Glassware and Sharps
-
Glassware:
-
Thoroughly rinse glassware with a suitable solvent (e.g., 70% ethanol) to remove the dye.
-
Collect the first rinse as hazardous liquid waste.[5]
-
Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institutional guidelines.
-
After decontamination, the glassware can be washed and reused or disposed of in a designated laboratory glassware disposal box.[6]
-
-
Sharps: Needles, razor blades, or other sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[7] Dispose of the container as hazardous waste through your EHS office.
Spill Management
In the event of a spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite (B1170534) or sand.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable disinfectant or detergent and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dojindo.com [dojindo.com]
- 3. agilent.com [agilent.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. myusf.usfca.edu [myusf.usfca.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ortho-iodoHoechst 33258
Essential safety protocols for the handling and disposal of ortho-iodoHoechst 33258 are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risk and ensure the safe and effective use of this fluorescent DNA staining dye.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in safe handling. Based on the known risks of the parent compound, the following PPE is mandatory.
| Protection Level | Required Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Primary | Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] A face shield should be worn in addition to safety glasses when there is a splash hazard. |
| Hand Protection | Chemically resistant nitrile gloves are the standard.[4][5] For extended contact or when handling concentrated solutions, double-gloving is recommended.[3] Always inspect gloves for tears or punctures before use. | |
| Body Protection | A knee-length laboratory coat is required to protect skin and personal clothing.[5][6] Ensure the lab coat is fully buttoned. | |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[3][6] | |
| Secondary | Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a risk assessment should be performed to determine if a respirator is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure is crucial for minimizing exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid form, perform this task in a chemical fume hood to avoid inhalation of any dust particles.
-
To prepare a stock solution, slowly add the solvent to the vial containing the powder to avoid splashing.
-
If any amount of the substance comes into contact with skin, immediately wash the affected area with soap and copious amounts of water.[7]
-
In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[7]
-
-
Post-Handling:
-
After handling, remove gloves and dispose of them in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Decontaminate the work area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on waste pickup and disposal.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. LabXchange [labxchange.org]
- 7. eurogentec.com [eurogentec.com]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
